17(R)-HDHA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H32O3 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4E,7E,10E,13E,15E,17R,19E)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5+,8-6+,13-11+,14-12+,15-3+,19-16+/t21-/m1/s1 |
InChI-Schlüssel |
SWTYBBUBEPPYCX-BRBHXTLRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Genesis of a Pro-Resolving Mediator: A Technical Guide to the Biosynthesis of 17(R)-HDHA from DHA and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA), a key precursor to aspirin-triggered specialized pro-resolving mediators (SPMs), from docosahexaenoic acid (DHA) through the action of aspirin-acetylated cyclooxygenase-2 (COX-2). This document details the underlying biochemical mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways and workflows.
Introduction: The Anti-Inflammatory Power of Aspirin-Triggered Lipid Mediators
Aspirin, a long-established nonsteroidal anti-inflammatory drug (NSAID), exhibits a unique pharmacologic action beyond its well-known inhibition of prostaglandin synthesis. Through the irreversible acetylation of cyclooxygenase enzymes, particularly COX-2, aspirin initiates the production of a novel class of lipid mediators with potent pro-resolving and anti-inflammatory properties.[1][2] This process, often termed "aspirin-triggered," shifts the enzymatic activity of COX-2, leading to the synthesis of 17(R)-hydroxy-containing fatty acids from omega-3 polyunsaturated fatty acids like DHA.[3]
This compound is a pivotal intermediate in this pathway, serving as the precursor to the aspirin-triggered D-series resolvins (AT-RvDs), a class of SPMs that actively orchestrate the resolution of inflammation.[2][3] Understanding the biosynthesis of this compound is therefore critical for the development of novel therapeutic strategies targeting inflammatory diseases.
The Core Mechanism: Aspirin's Acetylation of COX-2
The canonical function of COX-2 is the conversion of arachidonic acid (AA) into pro-inflammatory prostaglandins. Aspirin intervenes in this process by covalently modifying a specific serine residue within the active site of the enzyme.[4]
-
Inhibition of COX-1: Aspirin acetylates Ser-529 in COX-1, leading to the complete and irreversible inhibition of its cyclooxygenase activity.[5]
-
Altered Activity of COX-2: In contrast, the acetylation of the homologous Ser-516 in COX-2 does not entirely abolish its catalytic function.[6] Instead, it re-routes the enzyme's activity. While the production of prostaglandins is significantly reduced, the acetylated COX-2 gains a novel lipoxygenase-like activity.[4] The larger active site of COX-2 compared to COX-1 is thought to accommodate this change.
This altered enzymatic function of aspirin-acetylated COX-2 is the cornerstone of this compound biosynthesis. When presented with DHA as a substrate, the modified enzyme catalyzes the stereospecific insertion of oxygen at the carbon-17 position, yielding this compound.[2][3]
Quantitative Data on this compound Biosynthesis
The following tables summarize key quantitative data from studies investigating the biosynthesis of this compound and the enzymatic activity of aspirin-acetylated COX-2.
Table 1: Enzyme Kinetics of Aspirin-Acetylated COX-2
| Substrate | Enzyme | Parameter | Value | Reference |
| Arachidonic Acid | Uninhibited COX-2 | Km | 10.4 ± 2.3 µM | [4] |
| Arachidonic Acid | Acetylated COX-2 | Km (for PG formation) | 3.7 ± 3.4 µM | [4] |
| Arachidonic Acid | Acetylated COX-2 | Km (for 15-HETE formation) | 3.8 ± 2.8 µM | [4] |
| Arachidonic Acid | Uninhibited COX-2 | kcat/Km (for PG formation) | 0.20 /s | [4] |
| Arachidonic Acid | Acetylated COX-2 | kcat/Km (for PG formation) | 0.02 /s | [4] |
Table 2: Cellular Production of 17-HDHA
| Cell Type | Treatment | Substrate | Product Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | DHA (10 µM) | Exogenous DHA | Nanomolar concentrations of 17-HDHA | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | DHA (10 µM) + Aspirin (50 µM) | Exogenous DHA | Increased production of 17-HDHA compared to DHA alone | [1] |
| Human Microglial Cells | TNF-α, Aspirin, A23187 | Endogenous DHA | Aspirin-dependent generation of 17R-HDHA | [7] |
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound and its subsequent conversion to aspirin-triggered resolvins involve a series of well-defined steps. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for studying this process.
Caption: Biosynthetic pathway of aspirin-triggered resolvins from DHA.
Caption: A typical experimental workflow for studying this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
In Vitro Acetylation of Recombinant COX-2
This protocol describes the acetylation of purified recombinant COX-2 enzyme with aspirin.
Materials:
-
Purified recombinant human COX-2 enzyme (75 nM)
-
Aspirin (acetylsalicylic acid)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving aspirin
Procedure:
-
Prepare a stock solution of aspirin in DMSO.
-
Dilute the aspirin stock solution in the reaction buffer to the desired final concentrations.
-
Pre-incubate the recombinant COX-2 enzyme with the various concentrations of aspirin (or vehicle control) for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[4]
-
The acetylated enzyme is now ready for use in activity assays with DHA as a substrate.
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
This protocol outlines the basic steps for culturing HUVECs, a common cell model for studying the vascular production of lipid mediators.
Materials:
-
Cryopreserved primary HUVECs
-
Endothelial cell growth medium (e.g., M199) supplemented with fetal bovine serum (FBS), growth factors (e.g., bFGF), and antibiotics.[8]
-
Gelatin-coated cell culture flasks or plates.[8]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
Procedure:
-
Thaw the cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed endothelial cell growth medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh growth medium and seed onto gelatin-coated culture flasks.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them using trypsin-EDTA to detach the cells.
-
Plate the cells for experiments at a desired density.
Lipid Extraction and LC-MS/MS Analysis of this compound
This protocol details the extraction of lipid mediators from cell culture supernatants and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture supernatant
-
Internal standards (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, water, acetic acid, and other solvents for SPE and LC-MS/MS
-
LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase)
Procedure:
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
Add internal standards to the supernatant to allow for accurate quantification.
-
Acidify the sample to approximately pH 3.5 with a dilute acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the lipid mediators with a high-percentage organic solvent (e.g., methyl formate or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid mediators using a reversed-phase column with a gradient of mobile phases (e.g., water/acetonitrile or water/methanol with a small amount of acid).[9]
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.
-
Conclusion
The aspirin-triggered biosynthesis of this compound from DHA represents a paradigm shift in our understanding of the resolution of inflammation. This technical guide provides a foundational resource for researchers seeking to investigate this critical pathway. By leveraging the detailed methodologies and quantitative data presented herein, scientists and drug development professionals can further explore the therapeutic potential of modulating this pathway to promote the resolution of inflammatory diseases. The continued investigation into the intricate mechanisms governing the production and action of this compound and its downstream metabolites holds immense promise for the future of anti-inflammatory and pro-resolving therapies.
References
- 1. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Resolution: A Technical Guide to 17(R)-HDHA and the D-Series Resolvins
An In-depth exploration for researchers, scientists, and drug development professionals on the biosynthesis, analysis, and function of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) as the precursor to the potent anti-inflammatory and pro-resolving D-series resolvins.
Introduction
The resolution of inflammation is no longer viewed as a passive process but rather an active, highly regulated program orchestrated by a superclass of lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the D-series resolvins (RvDs), derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are pivotal in orchestrating the return to tissue homeostasis. This technical guide focuses on a critical branch of this pathway: the biosynthesis and function of the D-series resolvins that originate from the this compound stereoisomer. The formation of this compound is notably triggered by aspirin-acetylated cyclooxygenase-2 (COX-2), unveiling a key mechanism behind the anti-inflammatory effects of aspirin. This document provides a comprehensive overview of the enzymatic pathways, detailed experimental protocols for investigation, quantitative data on their biological effects, and visualization of the core signaling cascades.
Biosynthesis of this compound and D-Series Resolvins
The biosynthesis of D-series resolvins from this compound is a multi-step enzymatic cascade primarily involving the transcellular metabolism between different cell types, such as endothelial cells and leukocytes.[1][2]
Aspirin-Triggered Pathway:
The canonical pathway for the generation of this compound is initiated by the acetylation of COX-2 by aspirin.[2][3] This modified enzyme acquires the ability to convert DHA into 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA).[2][4] This intermediate is then rapidly reduced to this compound.[4]
Leukocyte-Mediated Conversion:
Following its formation, this compound is taken up by leukocytes, such as neutrophils or macrophages, which express the 5-lipoxygenase (5-LOX) enzyme.[1][3] 5-LOX then acts on this compound to generate aspirin-triggered resolvins (AT-RvDs). For instance, the sequential action of 5-LOX on this compound leads to the formation of AT-RvD1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid) and other related D-series resolvins.[2][3]
It is important to note the distinction from the 17(S)-HDHA pathway, where 15-lipoxygenase (15-LOX) is the initiating enzyme, leading to the formation of the 17S-epimers of the D-series resolvins (e.g., RvD1).[2][5]
Biosynthesis of Aspirin-Triggered D-Series Resolvins.
Quantitative Data on Biological Activities
The biological activities of this compound and D-series resolvins are dose-dependent, with potent effects observed in the nanomolar to picomolar range.
| Compound | Concentration | Biological Effect | Model | Reference |
| This compound | 1 µ g/mouse (i.p.) | Reduced adipose tissue inflammation (decreased MCP-1, TNF-α, IL-6 gene expression) | Diet-induced obese mice | [6] |
| 10 µM | Increased phagocytosis by murine macrophages (RAW 264.7) | In vitro | [7][8] | |
| AT-RvD1 | 100 ng/mouse (i.v.) | Reduced neutrophil infiltration in zymosan-induced peritonitis | Murine peritonitis | [2] |
| 30 nM | EC50 for inhibiting human neutrophil transendothelial migration | In vitro | [2] | |
| RvD1 | 500 nM | ~50% inhibition of neutrophil migration | In vitro transwell assay | [5] |
| 2000 nM | Did not further inhibit neutrophil migration compared to 500 nM | In vitro transwell assay | [5] | |
| RvD2 | 500 nM | ~70% inhibition of neutrophil migration | In vitro transwell assay | [5] |
| 2000 nM | Did not further inhibit neutrophil migration compared to 500 nM | In vitro transwell assay | [5] |
Experimental Protocols
Generation of this compound and D-Series Resolvins in vitro
This protocol describes the generation of this compound from DHA using aspirin-treated human recombinant COX-2 and subsequent conversion to AT-RvDs by human neutrophils.
Materials:
-
Human recombinant COX-2
-
Aspirin
-
Docosahexaenoic acid (DHA)
-
Human neutrophils (isolated from whole blood)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol
-
Solid-phase extraction (SPE) C18 columns
Procedure:
-
Aspirin-treatment of COX-2: Incubate human recombinant COX-2 with aspirin at a molar ratio of 1:100 for 30 minutes at 37°C.
-
Generation of this compound: Add DHA to the aspirin-treated COX-2 solution and incubate for 20 minutes at 37°C.
-
Isolation of this compound: Stop the reaction by adding two volumes of cold methanol. Extract the lipid mediators using C18 SPE columns.
-
Conversion to AT-RvDs: Incubate the isolated this compound with freshly isolated human neutrophils (approximately 10 x 106 cells/mL) in PBS for 30 minutes at 37°C.
-
Extraction and Analysis: Terminate the incubation with cold methanol and extract the AT-RvDs using C18 SPE. Analyze the products by LC-MS/MS.
Solid-Phase Extraction (SPE) of Resolvins from Plasma
This protocol outlines the extraction of resolvins from plasma for subsequent analysis.[9][10]
Materials:
-
Human plasma
-
Methanol
-
Deuterated internal standards (e.g., RvD2-d5)
-
C18 SPE cartridges
-
Water
-
Hexane
-
Methyl formate
-
Nitrogen gas
Procedure:
-
Sample Preparation: To 1 mL of plasma, add deuterated internal standards. Add 2 volumes of cold methanol to precipitate proteins. Keep at -20°C for 45 minutes.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Dilution and Acidification: Transfer the supernatant to a new tube. Dilute with water to reduce the methanol concentration to <15%. Adjust the pH to ~3.5 with diluted acid.[9]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5-10 mL of water, followed by 5-10 mL of hexane to elute non-polar lipids.
-
Elution: Elute the resolvins with 5-10 mL of methyl formate.
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the sample in a methanol/water (50:50) solution for LC-MS/MS analysis.
Neutrophil Migration Assay
This protocol details a transwell assay to assess the effect of resolvins on neutrophil chemotaxis.[5][11]
Materials:
-
Human neutrophils or differentiated HL-60 cells
-
RPMI medium
-
Resolvins (e.g., AT-RvD1, RvD1, RvD2)
-
N-formyl-methionine-leucine-phenylalanine (fMLP)
-
24-well plates with 8 µm pore size transwell inserts
Procedure:
-
Cell Preparation: Isolate human neutrophils or differentiate HL-60 cells. Resuspend the cells in RPMI medium.
-
Resolvin Pre-treatment: Incubate the cells with the desired concentration of resolvins (e.g., 500 nM or 2000 nM) or vehicle control for 15 minutes at 37°C.[5]
-
Assay Setup: Add 600 µL of RPMI medium containing a chemoattractant (e.g., 100 nM fMLP) to the lower chamber of the 24-well plate.[5]
-
Cell Seeding: Place the transwell inserts into the wells and add the pre-treated neutrophil suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a designated time (e.g., 90 minutes).
-
Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
Neutrophil Migration Assay Workflow.
Macrophage Phagocytosis Assay
This protocol describes an in vitro assay to measure the effect of this compound on macrophage phagocytic activity.[7][12]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Fluorescently labeled zymosan particles or bacteria (e.g., GFP-labeled E. coli)
-
DMEM/F12 medium with 10% FBS
-
12-well plates with glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages onto glass coverslips in 12-well plates and allow them to adhere overnight.
-
Treatment: Treat the macrophages with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 1 hour).
-
Phagocytosis Induction: Add fluorescently labeled particles to the wells at a specific ratio (e.g., 10 particles per macrophage).
-
Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing: Wash the cells three times with ice-cold PBS to remove non-phagocytosed particles.
-
Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Quantify the phagocytic activity by determining the percentage of macrophages containing fluorescent particles and the number of particles per macrophage.
LC-MS/MS Analysis of D-Series Resolvins
This section provides typical parameters for the analysis of D-series resolvins by liquid chromatography-tandem mass spectrometry.[13][14]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% acetic acid.[13]
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 800/150/1, v/v/v).[13]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the resolvins.
-
Flow Rate: 0.3 mL/min.[13]
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
RvD1 and AT-RvD1: m/z 375 -> specific fragment ions (e.g., m/z 141).[14]
-
RvD2: m/z 375 -> specific fragment ions.
-
This compound: m/z 343 -> specific fragment ions.
-
-
Signaling Pathways of D-Series Resolvins
D-series resolvins exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs). For example, RvD1 is known to signal through the ALX/FPR2 and GPR32 receptors.[15] Activation of these receptors initiates downstream signaling cascades that ultimately lead to the resolution of inflammation.
One of the key pathways modulated by D-series resolvins is the PI3K/Akt pathway, which is involved in promoting cell migration and tissue repair.[15] Additionally, D-series resolvins can inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6.[15][16]
D-Series Resolvin Signaling Pathways.
Conclusion
This compound, as the aspirin-triggered precursor to a specific class of D-series resolvins, represents a fascinating nexus between a century-old anti-inflammatory drug and the cutting-edge field of resolution pharmacology. The detailed understanding of its biosynthesis, the precise quantification of its conversion to active resolvins, and the elucidation of their downstream signaling pathways are crucial for the development of novel therapeutics aimed at harnessing the body's own resolution programs. This technical guide provides a foundational resource for researchers dedicated to exploring the therapeutic potential of these potent lipid mediators in a wide range of inflammatory diseases. The provided protocols and data serve as a starting point for further investigation into this exciting and rapidly evolving area of biomedical science.
References
- 1. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 11. criver.com [criver.com]
- 12. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 17(R)-Hydroxydocosahexaenoic Acid (17(R)-HDHA) in the Resolution of Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The resolution of inflammation is an active and highly regulated process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the docosahexaenoic acid (DHA)-derived 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) has emerged as a key molecule with potent pro-resolving and anti-inflammatory activities. This technical guide provides an in-depth overview of the core functions of this compound, including its biosynthesis, its role in modulating immune cell functions, and its therapeutic potential in preclinical models of inflammatory diseases. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development in this promising area of resolution pharmacology.
Biosynthesis of this compound
This compound is an enzymatically-derived metabolite of the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Its biosynthesis is of particular interest due to the involvement of the cyclooxygenase-2 (COX-2) enzyme, especially when acetylated by aspirin.
The primary pathway for the generation of this compound involves the aspirin-acetylated COX-2 enzyme.[1][2] Aspirin's unique ability to acetylate COX-2 shifts its catalytic activity from producing pro-inflammatory prostaglandins to synthesizing R-configured hydroxylated fatty acids.[1] When DHA is the substrate, aspirin-acetylated COX-2 oxygenates it at the 17th carbon position to predominantly form 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA), which is then rapidly reduced to this compound.[1][3] This aspirin-triggered pathway is a key mechanism for the pro-resolving effects of aspirin.
This compound serves as a crucial precursor for the biosynthesis of the D-series resolvins (specifically the aspirin-triggered epimers, AT-RvDs) and protectins.[2][3] Further enzymatic actions by lipoxygenases (LOX), such as 5-LOX in neutrophils, convert this compound into potent anti-inflammatory and pro-resolving mediators like Resolvin D1 (aspirin-triggered) and Protectin D1 (aspirin-triggered).[3][4][5]
References
- 1. escholarship.org [escholarship.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 17(R)-HDHA Signaling Pathways in Immune Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA) is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It serves as a key precursor in the biosynthesis of specialized pro-resolving mediators (SPMs), including D-series resolvins and protectins, which actively orchestrate the resolution of inflammation.[2][3][4] Unlike classic anti-inflammatory agents that block the initiation of inflammation, this compound and its downstream metabolites promote the termination of the inflammatory response, clearance of cellular debris, and tissue homeostasis. This guide provides a detailed overview of the known signaling pathways of this compound in key immune cell populations, presents quantitative data on its functional effects, details relevant experimental protocols, and visualizes the molecular cascades involved.
Receptor-Mediated Signaling of this compound Derivatives
While this compound is a crucial biosynthetic intermediate, its more complex downstream products, such as Resolvin D1 (RvD1) and Protectin D1 (PD1), are the primary ligands that engage specific cell surface receptors to initiate pro-resolving signals.
Two G protein-coupled receptors (GPCRs) have been identified as the principal receptors for these mediators in humans:
-
GPR32: Initially an orphan receptor, GPR32 is now recognized as a key receptor for RvD1 and other D-series resolvins.[5][6][7] Its activation is linked to the pro-resolving and atheroprotective actions of these mediators.[6][8]
-
ALX/FPR2: This receptor also binds RvD1 and mediates its potent pro-resolving actions on phagocytes.[9]
Binding of these ligands to their receptors on immune cells initiates intracellular signaling cascades that shift cell behavior from a pro-inflammatory to a pro-resolving and anti-inflammatory phenotype.
Signaling Pathways and Cellular Effects in Immune Cells
The functional consequences of this compound signaling are cell-type specific and context-dependent, collectively contributing to the resolution of inflammation.
Macrophages
This compound and its derivatives are potent modulators of macrophage function, promoting a switch from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[10][11]
-
Phenotypic Polarization: Treatment with this compound encourages macrophage polarization toward an anti-inflammatory M2 phenotype.[10][11]
-
Enhanced Phagocytosis: It significantly increases the capacity of macrophages to engulf apoptotic cells and microbial particles, a process critical for clearing inflammatory sites.[3][10]
-
Modulation of Cytokine and Chemokine Expression: The signaling cascade leads to decreased gene expression of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS), while increasing the expression of anti-inflammatory molecules like the IL-1 receptor antagonist.[10]
-
Intracellular Pathways: These effects are mediated through the inhibition of the pro-inflammatory NF-κB signaling pathway.[3] Furthermore, downstream products like Protectin D1 have been shown to activate the pro-survival PI3K/AKT pathway.[12]
References
- 1. Protectin D1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 7. GPR32 - Wikipedia [en.wikipedia.org]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
17(R)-Hydroxy-Docosahexaenoic Acid (17(R)-HDHA): A Comprehensive Technical Guide on its Discovery, Characterization, and Pro-Resolving Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA) is a specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its discovery has unveiled a novel arm of the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and repair. Unlike its stereoisomer, 17(S)-HDHA, which is primarily generated through the lipoxygenase (LOX) pathway, this compound is a hallmark product of the aspirin-acetylated cyclooxygenase-2 (COX-2) enzyme. This unique biosynthetic origin positions this compound as a key mediator in the beneficial anti-inflammatory and pro-resolving effects of aspirin. Beyond its role as a precursor to potent aspirin-triggered resolvins (AT-RvDs) and protectins (AT-PDs), this compound exhibits intrinsic biological activities, making it a molecule of significant interest in the fields of inflammation research and drug development. This technical guide provides an in-depth overview of the discovery, characterization, and biological functions of this compound, with a focus on experimental methodologies and quantitative data.
Discovery and Biosynthesis
The discovery of this compound is intrinsically linked to the pioneering work on the pro-resolving effects of aspirin. It was identified as the primary oxygenation product of DHA when exposed to aspirin-inhibited COX-2.[1] This enzymatic reaction is a critical initiating step in the biosynthesis of a series of potent anti-inflammatory and pro-resolving lipid mediators.
The biosynthesis of this compound is a well-defined pathway initiated by the irreversible acetylation of a serine residue within the active site of COX-2 by aspirin. This modification alters the enzyme's catalytic activity, redirecting its oxygenase function towards the production of 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA) from DHA.[2] This hydroperoxy intermediate is then rapidly reduced to the more stable this compound by peroxidases. This compound serves as a crucial branching point, leading to the formation of two major families of aspirin-triggered SPMs: the D-series resolvins (AT-RvDs) and protectin D1 (AT-PD1).[3]
The subsequent metabolism of this compound is cell-type specific. For instance, in human polymorphonuclear leukocytes (PMNs), 5-lipoxygenase (5-LOX) can act on this compound to produce hydroperoxy intermediates that are further converted to AT-RvD1, AT-RvD2, AT-RvD5, and AT-RvD6.[3] Alternatively, this compound can be converted to an epoxide intermediate which is then hydrolyzed to form AT-PD1.[2][3]
Characterization and Biological Functions
This compound is not merely an intermediate; it possesses intrinsic biological activities that contribute to the resolution of inflammation. Its characterization has revealed a multifaceted role in modulating immune cell functions and dampening pro-inflammatory signaling pathways.
Anti-inflammatory and Pro-resolving Actions
This compound has demonstrated potent anti-inflammatory and pro-resolving effects in various preclinical models. Systemic treatment with nanogram quantities of this compound has been shown to significantly improve disease activity in experimental models of colitis.[4] These beneficial effects are associated with a reduction in colonic levels of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as decreased expression of NF-κB and adhesion molecules.[4] In the context of obesity-associated inflammation, this compound treatment has been shown to attenuate adipose tissue inflammation and improve glucose tolerance.[5][6]
Modulation of Immune Cell Function
This compound exerts its effects by modulating the activity of various immune cells. It has been shown to enhance macrophage phagocytosis, a critical process for the clearance of apoptotic cells and debris during the resolution of inflammation. Furthermore, this compound can influence B cell function, enhancing antibody production and promoting differentiation towards an antibody-secreting phenotype.[7] This suggests a novel role for this compound in bridging innate and adaptive immunity.
Signaling Pathways
The biological effects of this compound are mediated through specific signaling pathways. While the direct receptor for this compound has not been definitively identified, its downstream metabolites, the aspirin-triggered resolvins and protectins, act on specific G protein-coupled receptors (GPCRs). Aspirin-triggered resolvin D1 (AT-RvD1) signals through the ALX/FPR2 and GPR32 receptors. Activation of these receptors can lead to the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, and the activation of pro-resolving pathways involving Akt and ERK phosphorylation. Aspirin-triggered protectin D1 (AT-PD1) is known to interact with GPR37. The intrinsic activities of this compound may be mediated through as-yet-unidentified receptors or by direct intracellular actions.
Quantitative Data
The following tables summarize key quantitative data related to the production and activity of this compound from various studies.
Table 1: Concentrations of this compound in Biological Samples
| Biological Matrix | Condition | Concentration Range | Reference |
| Murine Adipose Tissue | Lean | ~20 pg/mg tissue | [5] |
| Murine Adipose Tissue | Obese (High-Fat Diet) | ~5 pg/mg tissue | [5] |
| Human Maternal Blood | Early Pregnancy | ~100 pg/mL | [8] |
| Human Maternal Blood | Late Pregnancy | ~150 pg/mL | [8] |
| Human Umbilical Cord Blood | At Birth | ~300 pg/mL | [8] |
| Murine Inflammatory Exudate | Zymosan-induced peritonitis | ~0.5 ng/exudate | [9] |
Table 2: Dose-Dependent Effects of this compound in In Vitro and In Vivo Models
| Experimental Model | Parameter Measured | Effective Concentration | Effect | Reference |
| Human Glioma Cells | TNF-α-induced IL-1β expression | IC50 ~0.5 nM | Inhibition | [1][10] |
| Murine Macrophages (RAW 264.7) | Phagocytosis of zymosan | 100 nM | Increased phagocytosis | [11] |
| DSS-induced Colitis (mice) | Disease Activity Index | 100 ng/mouse (i.p.) | Significant improvement | [4] |
| Obese Mice (High-Fat Diet) | Adipose tissue TNF-α expression | 1 µg/g body weight (i.p.) | Reduction | [6] |
| Human B cells | Antibody (IgM and IgG) production | 10-100 nM | Increased production | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Quantification of this compound by LC-MS/MS
This protocol describes the solid-phase extraction (SPE) of this compound from plasma followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma sample
-
Methanol (LC-MS grade)
-
Deuterated internal standard (e.g., this compound-d5)
-
Formic acid
-
Ethyl acetate
-
Hexane
-
Solid-phase extraction cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: To 1 mL of plasma, add 10 µL of the deuterated internal standard solution. Add 2 volumes of cold methanol to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove neutral lipids.
-
Elute the this compound and other oxylipins with 5 mL of ethyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of methanol/water (50:50, v/v).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
Assessment of NF-κB Pathway Activation
This protocol outlines a method to assess the effect of this compound on the activation of the NF-κB pathway in macrophages using Western blotting for the phosphorylated p65 subunit.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate macrophages and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and the loading control (β-actin).
Conclusion
This compound is a pivotal lipid mediator that sits at the crossroads of aspirin's therapeutic actions and the endogenous resolution of inflammation. Its unique biosynthesis via aspirin-acetylated COX-2 and its role as a precursor to a distinct class of pro-resolving molecules underscore its significance. The intrinsic biological activities of this compound, including its ability to modulate immune cell function and inhibit pro-inflammatory signaling, highlight its potential as a therapeutic agent for a range of inflammatory conditions. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this fascinating molecule and accelerate the development of novel resolution-based therapies. As our understanding of the intricate pathways of inflammation resolution continues to expand, this compound is poised to remain a key player in the quest for more effective and targeted anti-inflammatory treatments.
References
- 1. GPR32 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Structural basis for the access and binding of resolvin D1 (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALX/FPR2 receptor for RvD1 is expressed and functional in salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based o… [ouci.dntb.gov.ua]
- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Resolving Mediator 17(R)-HDHA: A Deep Dive into its In Vivo Biological Functions
A Technical Guide for Researchers and Drug Development Professionals
Abstract
17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key precursor to the D-series resolvins (RvDs), this compound plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides a comprehensive overview of the in vivo biological functions of this compound, with a focus on its roles in inflammation, tissue repair, and immune modulation. We present a synthesis of current research, including quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
Inflammation is a fundamental protective response to infection or tissue injury. However, its failure to resolve can lead to chronic inflammatory conditions. The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of lipid mediators known as specialized pro-resolving mediators (SPMs).[1] this compound is a key intermediate in the biosynthesis of D-series resolvins, a potent class of SPMs.[2] Its formation is notably triggered by aspirin-acetylated cyclooxygenase-2 (COX-2), which converts DHA to 17(R)-HpDHA, subsequently reduced to this compound.[2][3] This guide will explore the multifaceted in vivo functions of its enantiomer, 17(S)-HDHA, and the racemic mixture, with a focus on the biological activities of the 17(R) form where specified.
Biosynthesis of this compound
The biosynthesis of this compound is a critical step in the generation of anti-inflammatory and pro-resolving lipid mediators from DHA.
DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 + Aspirin", fillcolor="#FBBC05", fontcolor="#202124"]; HpDHA [label="17(R)-HpDHA", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; HDHA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX5 [label="5-LOX", fillcolor="#FBBC05", fontcolor="#202124"]; Resolvins [label="Aspirin-Triggered Resolvins D1-D6 (AT-RvDs)", fillcolor="#34A853", fontcolor="#FFFFFF"];
DHA -> COX2 [arrowhead=none]; COX2 -> HpDHA; HpDHA -> Reduction [arrowhead=none]; Reduction -> HDHA; HDHA -> LOX5 [arrowhead=none]; LOX5 -> Resolvins; }
Caption: Biosynthesis of this compound and Aspirin-Triggered Resolvins.In Vivo Biological Functions of this compound
Resolution of Inflammation
This compound demonstrates potent anti-inflammatory and pro-resolving activities in various preclinical models of inflammation.
-
Experimental Colitis: In murine models of dextran sodium sulfate (DSS)-induced colitis, intraperitoneal administration of 17-HDHA has been shown to alleviate disease severity.[4] This includes a significant reduction in body weight loss, colonic epithelial damage, and infiltration of macrophages.[4] These effects are attributed in part to the promotion of an anti-inflammatory M2 macrophage phenotype.[4]
-
Obesity-Associated Inflammation: Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and contributes to insulin resistance. Studies in diet-induced obese mice have revealed that treatment with 17-HDHA reduces adipose tissue inflammation.[5][6] This is evidenced by decreased gene expression of pro-inflammatory cytokines such as MCP-1, TNF-α, and IL-6, and a reduction in the M1-to-M2 macrophage ratio.[5][6] Furthermore, 17-HDHA treatment has been shown to improve glucose tolerance in these models.[5][7]
Modulation of the Immune Response
Beyond its role in resolving inflammation, 17-HDHA actively modulates the adaptive immune response, particularly B cell function.
-
Enhanced Antibody Production: In a preclinical influenza vaccination mouse model, co-administration of 17-HDHA with the vaccine antigen resulted in a significant increase in antigen-specific antibody titers.[8] This effect is linked to the ability of 17-HDHA to promote B cell differentiation into antibody-secreting plasma cells.[8] Mice immunized with the antigen plus 17-HDHA showed a twofold increase in the percentage of CD138+ B cells in the bone marrow compared to the vehicle control group.[8]
Tissue Repair and Regeneration
The pro-resolving actions of 17-HDHA and its downstream metabolites are integral to effective tissue repair.
-
Wound Healing: While direct in vivo studies on this compound in wound healing are emerging, its precursor role to D-series resolvins, which are known to promote tissue repair, is well-established.[9] For instance, mice deficient in the enzyme 12/15-lipoxygenase, which is involved in the synthesis of 17S-HDHA, exhibit defective re-epithelialization in skin and corneal wounds.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the biological functions of this compound.
Table 1: Effects of 17-HDHA on Obesity-Associated Adipose Tissue Inflammation in Mice [5][6]
| Parameter | Treatment Group | Fold Change vs. Vehicle |
| MCP-1 (Ccl2) mRNA | 17-HDHA | ↓ ~2.5 |
| TNF-α (Tnf) mRNA | 17-HDHA | ↓ ~2.0 |
| IL-6 (Il6) mRNA | 17-HDHA | ↓ ~2.0 |
| NF-κB (Nfkb1) mRNA | 17-HDHA | ↓ ~1.5 |
| IκBα Protein | 17-HDHA | ↑ ~1.8 |
Table 2: Effects of 17-HDHA on B Cell Differentiation and Antibody Production in an Influenza Vaccination Mouse Model [8]
| Parameter | Treatment Group | Fold Change vs. Vehicle |
| CD138+ B Cells in Bone Marrow (%) | HA + 17-HDHA | ↑ ~2.0 |
| HA-Specific IgG Titer | HA + 17-HDHA | ↑ ~2.5 |
| HA-Specific IgM Titer | HA + 17-HDHA | ↑ ~2.0 |
Experimental Protocols
Murine Model of DSS-Induced Colitis
Induction [label="Induce Colitis:\n2-5% DSS in drinking water for 5-7 days", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment:\nIntraperitoneal injection of 17-HDHA or vehicle daily", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Daily Monitoring:\nBody weight, stool consistency, rectal bleeding", fillcolor="#F1F3F4", fontcolor="#202124"]; Termination [label="Euthanasia and Tissue Collection:\nDay 7-10", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\nHistology of colon, macrophage infiltration (immunohistochemistry), gene expression (RT-PCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Induction -> Treatment; Treatment -> Monitoring; Monitoring -> Termination; Termination -> Analysis; }
Caption: Experimental workflow for the DSS-induced colitis model.Methodology:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are typically used.
-
Induction of Colitis: Colitis is induced by administering 2-5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 5 to 7 consecutive days.
-
Treatment: Mice receive daily intraperitoneal (i.p.) injections of 17-HDHA (typically 1-10 µg/kg body weight) or a vehicle control (e.g., saline containing a small percentage of ethanol).
-
Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding.
-
Endpoint Analysis: On day 7-10, mice are euthanized, and the colon is collected. Colon length is measured, and tissue sections are processed for histological analysis (H&E staining) to assess epithelial damage and inflammatory cell infiltration. Immunohistochemistry is used to quantify macrophage infiltration. Gene expression of inflammatory markers in the colon tissue is determined by real-time PCR.
Murine Model of Diet-Induced Obesity and Inflammation
Methodology:
-
Animal Model: C57BL/6 mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment: Obese mice are treated with daily i.p. injections of 17-HDHA (e.g., 1 µ g/mouse ) or vehicle for a specified period (e.g., 8 days).
-
Metabolic Analysis: Glucose tolerance tests are performed to assess insulin sensitivity.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and various tissues, including epididymal adipose tissue, are collected. Adipose tissue is analyzed for gene expression of inflammatory markers (e.g., MCP-1, TNF-α, IL-6) by RT-PCR and for macrophage polarization (M1/M2 markers) by flow cytometry or RT-PCR.
Murine Influenza Vaccination Model
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Immunization: Mice are immunized subcutaneously with an influenza antigen (e.g., hemagglutinin (HA) protein) alone or in combination with 17-HDHA (e.g., 1 µ g/mouse ). A booster immunization is typically given after 2 weeks.
-
Serological Analysis: Blood samples are collected at various time points to measure antigen-specific antibody (IgG and IgM) titers by ELISA.
-
Cellular Analysis: At the end of the experiment, spleens and bone marrow are harvested. B cell populations, including plasma cells (CD138+), are analyzed by flow cytometry.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through various signaling pathways, primarily by serving as a precursor to D-series resolvins, which then act on specific G protein-coupled receptors (GPCRs). Additionally, 17-HDHA itself may have direct biological activities.
HDHA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conversion [label="Conversion to AT-RvDs", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; GPCRs [label="GPCRs (e.g., GPR32, ALX/FPR2)", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="Inhibition of NF-κB Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Decreased Pro-inflammatory\nCytokine Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phagocytosis [label="Enhanced Macrophage Phagocytosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcell [label="Promotion of B Cell Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"];
HDHA -> Conversion; Conversion -> GPCRs; GPCRs -> Downstream; Downstream -> NFkB; Downstream -> Cytokines; Downstream -> Phagocytosis; Downstream -> Bcell; }
Caption: Signaling pathways modulated by this compound and its metabolites.Conclusion and Future Directions
This compound is a critical endogenous mediator with potent pro-resolving, anti-inflammatory, and immunomodulatory functions demonstrated in vivo. Its ability to promote the resolution of inflammation in various disease models, enhance protective antibody responses, and contribute to tissue repair highlights its significant therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound-based therapeutics.
Future research should focus on elucidating the specific receptors and downstream signaling pathways directly activated by this compound, further characterizing its role in tissue regeneration, and exploring its therapeutic efficacy in a broader range of inflammatory and infectious diseases. The development of stable synthetic analogs of this compound may also offer new avenues for therapeutic intervention.
References
- 1. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. researchgate.net [researchgate.net]
- 4. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Resolving Precursor 17(R)-HDHA and its Cellular Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA), a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs). While this compound possesses intrinsic bioactivity, its primary role in inflammation resolution is as the precursor to Resolvin D1 (RvD1). This document details the interaction of RvD1 with its cognate G protein-coupled receptors (GPCRs), ALX/FPR2 and GPR32, summarizing the quantitative data on these interactions, outlining key experimental methodologies, and visualizing the subsequent signaling pathways.
Introduction: this compound in the Resolution of Inflammation
This compound, with the full chemical name 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid, is a pivotal molecule in the body's natural processes to resolve inflammation. It is primarily generated from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of aspirin-acetylated cyclooxygenase-2 (COX-2)[1][2]. While this compound itself has been shown to exhibit some anti-inflammatory properties, such as the inhibition of TNFα-induced IL-1β expression in human glioma cells, its major contribution to resolution is serving as the precursor for the D-series resolvins[1][3].
The conversion of this compound leads to the production of potent SPMs, most notably Resolvin D1 (RvD1). RvD1 actively promotes the resolution of inflammation by engaging specific cellular receptors, thereby modulating leukocyte trafficking, enhancing phagocytosis of apoptotic cells, and downregulating pro-inflammatory cytokine production. This guide focuses on the downstream cellular interactions initiated by the this compound-derived mediator, RvD1.
Cellular Receptors and Ligand Interactions
Current research indicates that the pro-resolving effects of the this compound metabolic pathway are primarily mediated by the interaction of its downstream product, RvD1, with two specific G protein-coupled receptors (GPCRs): ALX/FPR2 (also known as Lipoxin A4 receptor) and GPR32 [1][4][5].
-
ALX/FPR2: This receptor is a well-characterized receptor for various pro-resolving mediators, including Lipoxin A4 and RvD1. It is expressed on a variety of immune cells, including neutrophils, monocytes, and macrophages[2][6].
-
GPR32: Initially an orphan receptor, GPR32 has been identified as a specific receptor for RvD1[1][4][5]. Its expression is also prominent on phagocytes[1].
The binding of RvD1 to these receptors initiates intracellular signaling cascades that orchestrate the resolution of inflammation.
Quantitative Data on Receptor Interactions
The following tables summarize the key quantitative data for the interaction of RvD1 and related molecules with ALX/FPR2 and GPR32.
Table 1: Binding Affinities of RvD1 to Human Leukocyte Receptors
| Ligand | Receptor(s) | Cell Type | Kd (nM) | Reference |
| [3H]-RvD1 | ALX/FPR2 & GPR32 | Human Leukocytes | 0.17 ± 0.06 | [1][7] |
Table 2: EC50 Values for Receptor Activation by RvD1 and Related Ligands (β-Arrestin Recruitment Assay)
| Ligand | Receptor | EC50 (M) | Reference |
| RvD1 | GPR32 | ~8.8 x 10-12 | [4] |
| LXA4 | GPR32 | ~3.4 x 10-11 | [4] |
| Compound 43 | GPR32 | 2.25 x 10-12 | [1] |
| RvD1 | ALX/FPR2 | ~1.2 x 10-12 | [1] |
| LXA4 | ALX/FPR2 | ~1.1 x 10-12 | [1] |
Signaling Pathways
The engagement of ALX/FPR2 and GPR32 by RvD1 triggers downstream signaling pathways that collectively dampen inflammation and promote a return to tissue homeostasis. A key mechanism in this process is the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades. Furthermore, RvD1 signaling has been shown to modulate the expression of specific microRNAs (miRNAs) that regulate inflammatory gene expression.
RvD1-GPR32 Signaling Pathway
RvD1-ALX/FPR2 Signaling Pathway
Key Experimental Protocols
The characterization of the interaction between RvD1 and its receptors, as well as the functional consequences of this interaction, relies on a variety of specialized in vitro and in vivo assays. Below are detailed methodologies for two key experimental approaches.
β-Arrestin Recruitment Assay
This assay is used to determine the ability of a ligand to induce the recruitment of β-arrestin to its cognate GPCR, providing a measure of receptor activation. The PathHunter® β-arrestin assay (DiscoverX) is a commonly employed platform.
Principle: The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Ligand-induced receptor activation and subsequent β-arrestin recruitment bring the two enzyme fragments into close proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Methodology:
-
Cell Culture: A stable cell line co-expressing the ProLink-tagged GPCR of interest (e.g., GPR32 or ALX/FPR2) and the Enzyme Acceptor-tagged β-arrestin is cultured in appropriate media.
-
Cell Plating: Cells are harvested and seeded into a 96-well microplate at a predetermined density and incubated to allow for adherence.
-
Ligand Preparation: A serial dilution of the test ligand (e.g., RvD1) is prepared in an appropriate assay buffer.
-
Ligand Addition: The culture medium is removed from the cells, and the prepared ligand dilutions are added to the respective wells.
-
Incubation: The plate is incubated for a specified period (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the chemiluminescent substrate is added to each well.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, the chemiluminescent signal is read using a plate reader.
-
Data Analysis: The relative light units (RLU) are plotted against the ligand concentration, and the EC50 value is determined using a non-linear regression analysis.
References
- 1. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 6. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Endogenous Production of 17(R)-HDHA in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous production of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) in human tissues. This compound is a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), a class of lipid mediators that actively orchestrate the resolution of inflammation. Understanding its synthesis, distribution, and function is critical for developing novel therapeutic strategies for a range of inflammatory diseases.
Introduction to this compound
This compound is a stereospecific monohydroxy metabolite of the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Its production is a pivotal step in the "resolution phase" of inflammation, a highly regulated process that ensures the return to tissue homeostasis. The synthesis of the R enantiomer is notably triggered by aspirin's unique interaction with the cyclooxygenase-2 (COX-2) enzyme. Once formed, this compound serves as a precursor to the potent aspirin-triggered D-series resolvins (AT-RvDs) and protectins (AT-PDs), which possess robust anti-inflammatory and pro-resolving properties.[1][2][3]
Biosynthesis of this compound
The primary and most well-characterized pathway for endogenous this compound production involves the enzymatic modification of COX-2 by aspirin.
The Aspirin-Triggered Pathway:
-
COX-2 Acetylation: Aspirin irreversibly acetylates a serine residue within the active site of the COX-2 enzyme.
-
Altered Enzymatic Activity: This acetylation does not completely inhibit the enzyme but rather alters its catalytic activity. Instead of producing prostaglandins from arachidonic acid, the aspirin-acetylated COX-2 gains a lipoxygenase-like ability to act on DHA.[1][3]
-
Oxygenation of DHA: The modified enzyme abstracts a hydrogen atom from DHA and inserts molecular oxygen at the carbon-17 position, specifically forming the 17(R)-hydroperoxy intermediate, 17(R)-HpDHA.[2]
-
Reduction to this compound: The unstable 17(R)-HpDHA is then rapidly reduced to the more stable alcohol, this compound, by peroxidases.
This pathway has been identified in various human cell types, including vascular endothelial cells (particularly under hypoxic conditions), human microglial cells, and leukocytes present at inflammatory sites.[1][3][4]
This compound as a Precursor to Specialized Pro-Resolving Mediators
This compound is not merely an endpoint but a crucial intermediate that is further converted into more complex and potent SPMs. This subsequent metabolism is typically carried out by lipoxygenase (LOX) enzymes, primarily 5-LOX, in cells like neutrophils.[5]
-
Aspirin-Triggered Resolvin D (AT-RvD) Synthesis: Human neutrophils can transform this compound into di- and tri-hydroxy products. For example, 5-LOX can oxygenate this compound at either the C-4 or C-7 position, initiating cascades that lead to the formation of AT-RvD1, AT-RvD2, AT-RvD3, and AT-RvD4.[5] These molecules are potent regulators that can inhibit neutrophil infiltration and reduce inflammatory cytokine production at picomolar concentrations.[1]
Presence of this compound in Human Tissues
Endogenous this compound has been identified in several human tissues and fluids, particularly in the context of inflammation and its resolution. While extensive quantitative data across all human tissues is still an area of active research, studies have confirmed its presence. Murine models of human diseases, such as obesity-associated inflammation, provide further insight into its tissue-specific regulation.
| Tissue/Cell Type | Context/Findings | Quantitative Data (Source) | Reference(s) |
| Brain (Murine/Human) | Aspirin treatment leads to endogenous production of 17R-HDHA. | Not specified in pg/mg or similar units. | [1][4] |
| Human Microglial Cells | TNF-α stimulation followed by aspirin treatment upregulates COX-2 and generates 17R-HDHA. | Detected via LC-MS/MS; relative amounts shown. | [1][4] |
| Human Endothelial Cells | Hypoxia and cytokine stimulation with aspirin treatment is a major source of 17R-HDHA. | Detected via LC-MS/MS; relative amounts shown. | [1] |
| Inflammatory Exudates (Murine) | Detected in vivo during the resolution phase of inflammation following aspirin and DHA administration. | Detected via LC-MS/MS; relative amounts shown. | [1][6] |
| Adipose Tissue (Murine) | Levels are significantly decreased in obesity. Dietary n-3 PUFA treatment restores levels. Negatively correlates with inflammatory markers like TNF-α and IL-6. | Lean Mice: ~25 pg/mg tissue; Obese Mice: ~10 pg/mg tissue. | [7][8][9] |
| Human Plasma | Quantified in healthy adolescents as part of a broader lipid mediator profile. | Median: 0.03 ng/mL |
Experimental Protocol: Quantification of this compound
The gold-standard for the identification and quantification of this compound from biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to measure these low-abundance signaling molecules.
Detailed Methodology
-
Sample Collection and Preparation:
-
Collect tissue or plasma samples. For plasma, use EDTA as an anticoagulant and add methanol immediately after separation to quench enzymatic activity and prevent ex vivo generation of lipid mediators.
-
Add a deuterated internal standard (e.g., PGE2-d4) to the sample to account for extraction losses and matrix effects.[8]
-
For tissues, homogenize the sample (~300 mg) in cold methanol.[8]
-
-
Lipid Extraction (Solid-Phase Extraction - SPE):
-
Centrifuge the homogenate to pellet proteins and other debris.
-
Collect the supernatant and acidify to pH 3.0 with a weak acid.[8]
-
Load the acidified supernatant onto a solid-phase extraction cartridge (e.g., Oasis HLB).
-
Wash the cartridge with a low-polarity solvent to remove interfering substances.
-
Elute the lipid mediators with a more polar solvent, such as ethyl acetate in methanol.[8]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a reversed-phase C18 column.[8]
-
Chiral Separation: To differentiate between the 17(R) and 17(S) enantiomers, a chiral column (e.g., Chiralpak AD-RH) is required.[7][8] This is a critical step as the 17(S)-HDHA enantiomer is typically formed via 15-LOX pathways and has different biological precursors and activities.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for detection and quantification. The specific parent-to-daughter ion transition for 17-HDHA is m/z 343.3 → 245.2.[8]
-
Quantification: Generate a standard curve using a synthetic this compound standard.[7][8] Calculate the concentration in the sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.
-
Conclusion
The endogenous production of this compound represents a key control point in the resolution of inflammation, particularly in settings where aspirin is present. Its synthesis via aspirin-acetylated COX-2 and subsequent conversion to potent resolvins and protectins highlight a critical mechanism for the beneficial effects of aspirin beyond prostaglandin inhibition. As a biomarker and precursor molecule, this compound is a focal point for research into new anti-inflammatory and pro-resolving therapeutics. The continued development of sensitive analytical methods will be crucial for fully elucidating its role in various human tissues and disease states, paving the way for targeted interventions in drug development.
References
- 1. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Endogenous pro-resolving and anti-inflammatory lipid mediators: a new pharmacologic genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | ALOX5 oxidises this compound to 4(S)-Hp-17(R)-HDHA [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 17(R)-HDHA Administration in DSS-Induced Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used preclinical model that mimics many of the pathological features of human ulcerative colitis, making it an invaluable tool for evaluating novel therapeutic agents. 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA) is a specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Emerging evidence suggests that this compound possesses potent anti-inflammatory and pro-resolving properties, making it a promising candidate for the treatment of IBD.
These application notes provide a detailed overview and experimental protocols for the administration of this compound in a DSS-induced colitis mouse model. The information herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and related compounds.
Quantitative Data Summary
The administration of this compound has been shown to significantly ameliorate the clinical and pathological features of DSS-induced colitis in mice. The following tables summarize the quantitative data from key studies, demonstrating the efficacy of this compound in this model.
Table 1: Effect of this compound on Disease Activity Index (DAI) and Body Weight Loss
| Treatment Group | Dose (µ g/animal ) | Mean DAI Score (Day 7) | % Body Weight Loss (Day 7) |
| Control (No DSS) | - | 0.2 ± 0.1 | + 2.5 ± 0.5 |
| DSS + Vehicle | - | 3.5 ± 0.3 | -15.2 ± 1.8 |
| DSS + this compound | 0.3 | 2.1 ± 0.2 | -8.5 ± 1.1 |
| DSS + this compound | 1 | 1.5 ± 0.2 | -5.1 ± 0.9 |
*p < 0.05 compared to DSS + Vehicle group. Data adapted from Bento et al., 2011.
Table 2: Effect of this compound on Colon Length and Inflammatory Markers
| Treatment Group | Dose (µ g/animal ) | Colon Length (cm) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | NF-κB (mRNA expression) |
| Control (No DSS) | - | 9.8 ± 0.3 | 50 ± 8 | 30 ± 5 | Low |
| DSS + Vehicle | - | 6.2 ± 0.4 | 250 ± 30 | 180 ± 20 | High |
| DSS + this compound | 1 | 8.5 ± 0.3 | 120 ± 15 | 80 ± 10* | Reduced |
*p < 0.05 compared to DSS + Vehicle group. Data adapted from Bento et al., 2011.
Experimental Protocols
DSS-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Scoring sheet for Disease Activity Index (DAI)
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Prepare this solution fresh every other day.
-
Provide the 3% DSS solution to the experimental group of mice as their sole source of drinking water for 7 consecutive days. The control group should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) daily for each mouse based on the scoring system in Table 3.
-
On day 7, euthanize the mice and collect colonic tissue for further analysis (e.g., colon length measurement, histology, and inflammatory marker analysis).
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Body Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal, well-formed pellets | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive (hemoccult) |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for body weight loss, stool consistency, and blood in stool, divided by 3.
Preparation and Administration of this compound
Materials:
-
This compound
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Ethanol (for initial solubilization)
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Preparation of this compound Solution:
-
This compound is a lipid mediator and may require initial solubilization in a small amount of ethanol before being diluted to the final concentration in sterile saline or PBS.
-
For a stock solution, dissolve 1 mg of this compound in 100 µL of ethanol.
-
For a working solution for injection, dilute the stock solution in sterile saline to the desired final concentration (e.g., for a 1 µg dose in 100 µL injection volume, dilute 1 µL of the stock solution in 99 µL of saline). The final ethanol concentration should be minimal.
-
Prepare fresh solutions daily.
-
-
Intraperitoneal (i.p.) Administration:
-
Systemic treatment with this compound is typically administered via intraperitoneal injection.
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 10-20 degree angle and inject the this compound solution (typically 100-200 µL).
-
Administer this compound daily, starting from the first day of DSS administration, for the duration of the experiment.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Intestinal Inflammation
This compound is a precursor to resolvins and other specialized pro-resolving mediators that exert their anti-inflammatory effects by binding to specific G-protein coupled receptors, such as GPR32 and ALX/FPR2, on immune cells (e.g., macrophages) and intestinal epithelial cells. This interaction initiates a signaling cascade that ultimately leads to the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. The downregulation of these pathways results in decreased production of key inflammatory cytokines like TNF-α and IL-1β, thereby reducing intestinal inflammation and promoting tissue resolution.
Caption: Signaling pathway of this compound in mitigating intestinal inflammation.
Experimental Workflow for Evaluating this compound in DSS-Induced Colitis
The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound in the DSS-induced colitis model.
Caption: Experimental workflow for this compound in a DSS-induced colitis model.
Conclusion
The administration of this compound demonstrates significant therapeutic potential in mitigating the severity of DSS-induced colitis in mice. It effectively reduces clinical symptoms, ameliorates colonic inflammation, and suppresses the production of pro-inflammatory mediators, likely through the inhibition of the NF-κB signaling pathway. The protocols and data presented in these application notes provide a comprehensive guide for researchers to further investigate the therapeutic utility of this compound and other specialized pro-resolving mediators in the context of inflammatory bowel disease. These studies will be crucial in the development of novel and effective therapies for this debilitating condition.
Application Notes and Protocols for Cell-Based Assays to Determine 17(R)-HDHA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) is a specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key molecule in the resolution of inflammation, this compound and its downstream metabolites, the D-series resolvins, play a critical role in orchestrating the return to tissue homeostasis following an inflammatory response. Understanding the bioactivity of this compound is paramount for the development of novel therapeutics targeting a wide range of inflammatory diseases. These application notes provide detailed protocols for robust cell-based assays to characterize the activity of this compound, focusing on its effects on key immune and endothelial cells.
Summary of this compound Bioactivities
This compound exhibits a range of anti-inflammatory and pro-resolving activities, primarily by modulating the function of immune cells such as macrophages and neutrophils, as well as endothelial cells.
| Cell Type | Assay | Observed Effect of this compound | Concentration | Quantitative Data (EC50/IC50) |
| Macrophages (RAW 264.7) | Phagocytosis of Bioparticles | Increased phagocytosis.[1][2] | Not Specified | Not Available |
| Neutrophils (Human) | LTB4-induced Chemotaxis | Inhibition of chemotaxis. | 10 nM | Not Available |
| Endothelial Cells (HUVEC) | VEGF-induced Cell Migration | Inhibition of migration. | 0.1 - 3 µM | Not Available |
| Endothelial Cells (HUVEC) | Tube Formation | Inhibition of tube formation. | 3 µM | Not Available |
| Various Cell Lines | NF-κB Activation | Reduced gene expression of NF-κB. | Not Specified | Not Available |
| Various Cell Lines | PPARγ Activation | Its metabolite, 17-oxoDHA, is a PPARγ agonist.[3] | Not Specified | Not Available |
Experimental Protocols
Macrophage Phagocytosis Assay
This protocol details a method to assess the effect of this compound on the phagocytic capacity of macrophages using fluorescently labeled zymosan particles.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Fluorescently labeled zymosan A particles (e.g., Alexa Fluor 488-labeled)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in complete DMEM to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Remove the culture medium from the cells and add 100 µL of the this compound-containing medium or vehicle control (DMEM with the same final concentration of ethanol) to the respective wells. Incubate for 24 hours.
-
Phagocytosis Induction: After the 24-hour pre-treatment, add 10 µL of fluorescently labeled zymosan A particles (at a concentration of 0.1 mg/mL) to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: To differentiate between internalized and surface-bound particles, add 20 µL of Trypan Blue solution (0.4%) to each well and incubate for 5 minutes at room temperature. Trypan Blue will quench the fluorescence of the extracellular particles.
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 520 nm emission for Alexa Fluor 488).
-
Flow Cytometry: Alternatively, detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity by flow cytometry.
-
Neutrophil Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on neutrophil chemotaxis induced by the chemoattractant leukotriene B4 (LTB4).
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium with 0.5% BSA
-
This compound
-
Leukotriene B4 (LTB4)
-
Calcein-AM
-
Transwell inserts with 3 µm pore size for 24-well plates
-
24-well plate
-
Fluorescence microplate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL. Add Calcein-AM to a final concentration of 1 µM and incubate for 30 minutes at 37°C in the dark. After incubation, wash the cells twice with RPMI 1640 to remove excess dye and resuspend in the same medium at 2 x 10^6 cells/mL.
-
Compound Pre-incubation: Pre-incubate the Calcein-AM labeled neutrophils with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of RPMI 1640 containing LTB4 at a concentration of 10 nM (chemoattractant). For a negative control, use medium without LTB4.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
-
Measurement: After incubation, carefully remove the transwell inserts. Measure the fluorescence of the medium in the lower chamber using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm). The fluorescence intensity is proportional to the number of migrated cells.
Endothelial Cell Tube Formation Assay
This protocol outlines an in vitro angiogenesis assay to assess the inhibitory effect of this compound on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vascular Endothelial Growth Factor (VEGF)
-
Calcein-AM
-
24-well plate
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice overnight. Pipette 250 µL of cold Matrigel into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Culture HUVECs in EGM-2. Prior to the assay, starve the cells in a basal medium (EBM-2 with 0.5% FBS) for 4-6 hours.
-
Assay Setup:
-
Harvest the starved HUVECs and resuspend them in basal medium at a density of 1 x 10^5 cells/mL.
-
Prepare treatment solutions in basal medium containing VEGF (e.g., 20 ng/mL) with or without various concentrations of this compound. Include a vehicle control.
-
Add 500 µL of the cell suspension in the respective treatment solutions to each Matrigel-coated well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Visualization and Quantification:
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Add Calcein-AM (1 µM) in PBS and incubate for 30 minutes for fluorescent visualization of the tube network.
-
Capture images of the tube-like structures using an inverted fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
NF-κB Reporter Assay
This protocol describes a luciferase reporter assay to determine the effect of this compound on NF-κB activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh complete DMEM. Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.
-
Cell Lysis: After stimulation, wash the cells with PBS and lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the unstimulated vehicle control.
PPARγ Reporter Assay
This protocol details a method to assess the ability of this compound to activate the peroxisome proliferator-activated receptor gamma (PPARγ).
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
PPARγ expression plasmid
-
Peroxisome Proliferator Response Element (PPRE)-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Rosiglitazone (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh complete DMEM containing various concentrations of this compound, rosiglitazone (positive control), or vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities as described in the NF-κB Reporter Assay protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change in luciferase activity relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for the macrophage phagocytosis assay.
Caption: Workflow for the neutrophil chemotaxis assay.
References
Application Notes and Protocols: In Vitro Stimulation of Macrophages with 17(R)-HDHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) is a specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. In vitro studies have demonstrated that this compound exerts significant immunomodulatory effects on macrophages, key cells of the innate immune system. These effects primarily involve promoting the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype. This shift is characterized by a decrease in the production of inflammatory cytokines and an increase in phagocytic activity, highlighting the therapeutic potential of this compound in inflammatory disorders.
These application notes provide a summary of the key quantitative effects of this compound on macrophages, detailed protocols for relevant in vitro assays, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on macrophage functions as reported in the scientific literature.
Table 1: Effect of this compound on Macrophage Phagocytosis
| Cell Line | This compound Concentration | Effect on Phagocytosis | Fold/Percentage Change | Reference |
| RAW 264.7 | 1 µM | Increased phagocytosis of bioparticles | Statistically significant increase (p<0.05) | [1] |
| RAW 264.7 | Not specified | Increased phagocytosis | Statistically significant (p=0.026) | [2] |
Table 2: Effect of this compound on Macrophage Gene Expression
| Cell Line | This compound Concentration | Gene | Effect | Fold/Percentage Change | Reference |
| RAW 264.7 | 1 µM | TNF-α | Decreased expression | Not specified | [3] |
| RAW 264.7 | 1 µM | iNOS | Decreased expression | Not specified | [3] |
| RAW 264.7 | 1 µM | IL-1 Receptor Antagonist | Increased expression | Not specified | [3] |
| RAW 264.7 | 1 µM | Scavenger Receptor Type A | Increased expression | Not specified | [3] |
| Adipose Tissue Macrophages (in vivo) | Not specified | MCP-1 (Ccl2) | Reduced mRNA expression | Statistically significant reduction | [4] |
| Adipose Tissue Macrophages (in vivo) | Not specified | TNF-α (Tnf) | Reduced mRNA expression | Statistically significant reduction | [4] |
| Adipose Tissue Macrophages (in vivo) | Not specified | IL-6 (Il6) | Reduced mRNA expression | Statistically significant reduction | [4] |
| Adipose Tissue Macrophages (in vivo) | Not specified | NF-κB (Nfkb1) | Reduced mRNA expression | Statistically significant reduction | [4] |
| Adipose Tissue Macrophages (in vivo) | Not specified | Adiponectin (Adipoq) | Increased gene expression | Statistically significant increase | [4] |
| Adipose Tissue Macrophages (in vivo) | Not specified | PPARγ (Pparg) | Increased gene expression | Statistically significant increase | [4] |
Table 3: Effect of this compound on Macrophage Protein Expression and Secretion
| Cell Line/System | This compound Concentration | Protein/Cytokine | Effect | Fold/Percentage Change | Reference |
| RAW 264.7 | Not specified | IL-10 | Increased secretion | Not specified | [1] |
| Human Microglial Cells | Not specified | Cytokines | Inhibited release | Not specified | [4] |
| Murine RAW Macrophages | Not specified | TNF-α | Decreased secretion | Not specified | [4] |
| Adipose Tissue (in vivo) | Not specified | IκBα | Increased protein level | Statistically significant increase | [4] |
Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay using RAW 264.7 Macrophages
This protocol is adapted from established methods for assessing phagocytosis in the RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (Cayman Chemical or equivalent)
-
Fluorescently labeled bioparticles (e.g., zymosan, E. coli)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seeding: Seed RAW 264.7 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in ethanol.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (medium with the same concentration of ethanol) should be included.
-
Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Phagocytosis:
-
Add fluorescently labeled bioparticles to each well at a particle-to-cell ratio of 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Washing:
-
Gently wash the cells three times with ice-cold PBS to remove non-ingested particles.
-
-
Quantification:
-
Fluorescence Plate Reader: Measure the fluorescence intensity in each well. An increase in fluorescence corresponds to an increase in phagocytosis.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of ingested particles per cell or the percentage of phagocytic cells.
-
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and perform statistical analysis (e.g., t-test or ANOVA).
Protocol 2: Analysis of Macrophage Polarization by Quantitative PCR (qPCR)
This protocol outlines the steps to assess changes in M1 and M2 marker gene expression in macrophages upon treatment with this compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells
-
This compound
-
LPS (for M1 polarization control)
-
IL-4 (for M2 polarization control)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
qPCR primers for target genes (e.g., Tnf-α, Nos2, Il-10, Arg1, Mrc1) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture BMDMs or RAW 264.7 cells in 6-well plates.
-
Treat cells with this compound at desired concentrations for 24 hours. Include untreated, LPS-treated (100 ng/mL), and IL-4-treated (20 ng/mL) wells as controls.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene, and SYBR Green master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the expression levels in this compound-treated cells to the untreated control.
-
Protocol 3: Western Blot Analysis of NF-κB Signaling
This protocol describes the detection of key proteins in the NF-κB signaling pathway to assess the effect of this compound.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in 6-well plates until they reach 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control (β-actin).
-
Mandatory Visualization
Caption: Signaling pathway of this compound in macrophages.
Caption: Experimental workflow for in vitro macrophage stimulation.
References
- 1. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAW 264.7 cell phagocytosis assay [protocols.io]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 17-OxoDHA Is a PPARα/γ Dual Covalent Modifier and Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Measurement of 17(R)-Hydroxydocosahexaenoic Acid (17(R)-HDHA)
Introduction
17(R)-Hydroxydocosahexaenoic acid (17(R)-HDHA) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a key member of the specialized pro-resolving mediators (SPMs) family, which are actively involved in the resolution of inflammation. Specifically, this compound is the precursor to the aspirin-triggered D-series resolvins (AT-RvD), which possess potent anti-inflammatory and pro-resolving properties.[1][2] Given its role in resolving inflammation, accurate and sensitive quantification of this compound in biological matrices is critical for researchers in immunology, pharmacology, and drug development to understand its physiological functions and therapeutic potential. These application notes provide detailed protocols for the extraction and measurement of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique.
Biosynthesis and Signaling Pathway of 17-HDHA
17-HDHA exists as two main stereoisomers, this compound and 17(S)-HDHA, which are produced through distinct enzymatic pathways from their precursor, DHA. The 17(S) enantiomer is typically generated via the 15-lipoxygenase (15-LOX) pathway and is a precursor to D-series resolvins and protectins.[1] In contrast, this compound is uniquely generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin. This aspirin-modified COX-2 enzyme converts DHA into 17(R)-hydroperoxy-DHA (17(R)-HpDHA), which is then rapidly reduced to this compound.[1][2][3] This molecule then serves as the substrate for the biosynthesis of AT-RvDs.[1]
Experimental Workflow for this compound Quantification
The reliable quantification of this compound from complex biological samples requires a multi-step process. The workflow begins with sample collection, followed by immediate processing or storage at -80°C to prevent lipid degradation. An internal standard, typically a deuterated version of a related lipid mediator, is added to account for sample loss during extraction. Solid-phase extraction (SPE) is the most common method for isolating and concentrating lipids from the matrix.[4][5][6] The crucial step for differentiating the R and S enantiomers is chiral chromatography, followed by sensitive detection and quantification using tandem mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Extraction from Adipose Tissue
This protocol is adapted from methodologies used for lipid mediator analysis in murine adipose tissue.[4][7]
-
Homogenization:
-
Weigh approximately 300 mg of frozen adipose tissue.
-
Add the tissue to a tube containing 1 mL of ice-cold methanol.
-
Add an appropriate amount of deuterated internal standard (e.g., PGE2-d4).[4] To prevent auto-oxidation during preparation, antioxidants like butylated hydroxytoluene (BHT) can be added.[5]
-
Homogenize the tissue thoroughly on ice using a mechanical homogenizer.
-
-
Lipid Extraction (Solid-Phase Extraction):
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Acidify the supernatant to pH 3.0 with a dilute acid (e.g., 1M HCl).
-
Condition an Oasis HLB SPE cartridge (or equivalent) with methanol followed by water.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipid mediators with an appropriate solvent, such as methanol or ethyl acetate in methanol.[4][7]
-
-
Sample Finalization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Protocol 2: LC-MS/MS Analysis and Quantification
Accurate quantification requires a robust LC-MS/MS method. The key is the separation of the 17(R) and 17(S) enantiomers, which are isobaric and cannot be distinguished by mass spectrometry alone.
-
Chiral Liquid Chromatography:
-
Column: A chiral column is mandatory for enantiomeric separation. A Chiralpak AD-RH (Daicel) or similar column has been shown to be effective.[4][7]
-
Mobile Phase: A typical mobile phase system could be an isocratic or gradient mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[8][9]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C or 40°C, to ensure reproducible retention times.[8][10]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is standard for detecting acidic lipids like 17-HDHA.[4][8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion fragmentation.[4][7]
-
MRM Transitions: The parent ion for 17-HDHA is m/z 343.3 [M-H]⁻. Common product ions for fragmentation include m/z 245.2 or m/z 201.[4][11] The optimal collision energy must be determined empirically for the specific instrument used.
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound analytical standard (e.g., from Cayman Chemical).[2][7]
-
The concentration range for the calibration curve should encompass the expected levels in the biological samples.
-
The concentration of this compound in the samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation: Method Parameters
The following tables summarize typical parameters for the quantification of 17-HDHA. These values may serve as a starting point and should be optimized for the specific instrumentation and application.
Table 1: LC-MS/MS Parameters for 17-HDHA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| 17-HDHA | 343.3 | 245.2 | ESI Negative | [4] |
| 17(S)-HDHA | 343.2 | 299.2 | ESI Negative | [8] |
| 17-HDHA | 343 | 201 | ESI Negative |[11] |
Table 2: Example Chromatographic Conditions
| Parameter | Condition for Chiral Separation | Reference |
|---|---|---|
| Column | Chiralpak AD-RH or Chiralpak-IA | [4][10] |
| Mobile Phase | Methanol/Water (80:20, v/v) | [10] |
| Flow Rate | 0.6 mL/min | [10] |
| Column Temp. | 25°C | [10] |
| Injection Vol. | 10 µL |[8] |
Table 3: Method Validation Data Summary
| Parameter | 17(S)-HDHA | Reference |
|---|---|---|
| Linearity Range | 10 - 1000 ng/mL | [8] |
| Correlation (R²) | 0.9988 | [8] |
| LOD | 5 ng/mL | [8] |
| LOQ | 10 ng/mL |[8] |
Note: Data for this compound specifically was limited; parameters for the 17(S) isomer are presented as a close proxy. LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on instrument sensitivity.
References
- 1. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 10. Biogenic Synthesis, Purification, and Chemical Characterization of Anti-inflammatory Resolvins Derived from Docosapentaenoic Acid (DPAn-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfrbm.org [sfrbm.org]
Solid-Phase Extraction of 17(R)-HDHA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase extraction (SPE) of 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA), a key specialized pro-resolving mediator (SPM) precursor involved in the resolution of inflammation. This document offers detailed protocols for the extraction of this compound from biological matrices, information on its biological significance, and methods for its subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance of this compound
This compound is a monohydroxy fatty acid derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It serves as a precursor to the D-series resolvins (RvD), a family of potent anti-inflammatory and pro-resolving lipid mediators.[1] The biosynthesis of this compound is a critical step in the body's natural process of resolving inflammation. Studies have shown that this compound itself possesses anti-inflammatory properties, in part by modulating the NF-κB signaling pathway.[2][3] Specifically, 17-HDHA treatment has been shown to increase the protein level of IκBα, a major inhibitor of NF-κB signaling.[2] Its presence and concentration in biological tissues and fluids are of significant interest for researchers studying inflammatory diseases and the development of pro-resolving therapeutics.
Signaling Pathway of this compound
The following diagram illustrates the biosynthetic pathway of this compound from DHA and its role in the NF-κB signaling pathway.
References
Application Notes and Protocols for 17(R)-HDHA as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-hydroxy-4Z, 7Z, 10Z, 13Z, 15E, 19Z-docosahexaenoic acid (17(R)-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Emerging research has highlighted its potential as a novel vaccine adjuvant, demonstrating the ability to enhance humoral immune responses.[1][3][4] Unlike traditional adjuvants that often induce a strong inflammatory response, this compound appears to promote a pro-resolution environment while simultaneously boosting antibody production, suggesting a new class of adjuvant with a favorable safety profile.[1]
These application notes provide a comprehensive overview of the use of this compound as a vaccine adjuvant, including its mechanism of action, protocols for in vivo and in vitro studies, and key quantitative data from preclinical models.
Mechanism of Action
This compound enhances the antibody-mediated immune response primarily by acting on B cells.[1][2] In vitro and in vivo studies have shown that this compound:
-
Promotes B cell differentiation: It enhances the differentiation of B cells into antibody-secreting plasma cells.[1][2]
-
Increases antibody production: It leads to higher titers of antigen-specific IgM and IgG.[1][5]
-
Modulates cytokine production: this compound has been shown to increase the production of the anti-inflammatory cytokine IL-10 by B cells, without affecting the levels of pro-inflammatory cytokines IL-6 and TNF-α, which are important for B cell differentiation and survival.[1]
This unique cytokine profile suggests that this compound can bolster the humoral immune response without inducing a strong pro-inflammatory state.[1]
Data Presentation
In Vivo Efficacy of this compound Adjuvant in Murine Models
| Antigen | Animal Model | Adjuvant Dose & Route | Immunization Schedule | Key Findings | Reference |
| Ovalbumin (OVA) | C57BL/6 mice | 1 µg this compound (i.p.) | Primary immunization followed by a boost at 10 weeks. | Significantly higher OVA-specific IgM and IgG levels 6 weeks after primary challenge. | [1] |
| H1N1-derived HA protein | C57BL/6 mice | 1 µg this compound (i.p.) | Primary immunization followed by a boost. | Significantly higher HA-specific IgG titers; increased number of HA-specific antibody-secreting cells in the bone marrow. | [1][5] |
| H1N1-derived HA protein | C57BL/6 mice | 1 µg this compound (i.m.) with CpG | Primary immunization at week 0, boost at week 4 and week 9. | Significantly higher HA-specific IgG titers at weeks 3, 6, and 11. | [5] |
In Vitro Effects of this compound on B Cells
| Cell Type | Treatment | Assay | Key Findings | Reference |
| Purified murine B cells | 10 nM and 100 nM this compound | ELISA for IgM and IgG | Increased production of IgM and IgG. | [1] |
| Purified murine B cells | 10 nM and 100 nM this compound | Flow cytometry for Blimp-1 | Increased expression of the plasma cell differentiation marker Blimp-1. | [1] |
| Purified murine B cells | 10 nM and 100 nM this compound | ELISA for cytokines | Increased production of IL-10; no effect on IL-6 or TNF-α. | [1] |
Experimental Protocols
In Vivo Evaluation of this compound as a Vaccine Adjuvant in a Murine Model
This protocol is based on studies using OVA and influenza HA antigens in C57BL/6 mice.[1][5]
1. Materials:
-
Antigen of interest (e.g., Ovalbumin or recombinant hemagglutinin)
-
This compound (Cayman Chemical Company or equivalent)
-
Vehicle control (e.g., PBS with 0.4% ethanol)
-
C57BL/6 mice (8-10 weeks old)
-
Standard materials for intraperitoneal (i.p.) or intramuscular (i.m.) injections
-
ELISA reagents for antibody quantification
-
Flow cytometry reagents for cellular analysis
2. Vaccine Formulation:
-
Dissolve this compound in ethanol and then dilute to the final concentration in PBS. The final ethanol concentration should be low (e.g., 0.4%).
-
Prepare the antigen in PBS.
-
For co-administration, the antigen and this compound can be administered in separate injections at the same site or mixed immediately before injection, depending on the experimental design.
3. Immunization Schedule:
-
Primary Immunization (Day 0):
-
Administer the antigen solution to the mice via the desired route (e.g., i.p. or i.m.).
-
Immediately following, administer 1 µg of this compound or vehicle control at the same site.[1]
-
-
Serum Collection:
-
Booster Immunization:
-
Administer a booster dose of the antigen and this compound (or vehicle) at a later time point (e.g., 10 weeks after the primary immunization) to assess the memory response.[1]
-
-
Final Sample Collection:
-
Collect final blood samples and tissues (e.g., spleen, bone marrow) for analysis of antibody-secreting cells and other immune parameters.
-
4. Readouts and Analysis:
-
Antigen-Specific Antibody Titers: Use ELISA to quantify the levels of antigen-specific IgM and IgG in the collected sera.
-
Antibody-Secreting Cells: Use ELISpot or flow cytometry to enumerate antigen-specific plasma cells in the spleen and bone marrow.
-
B Cell Phenotyping: Analyze B cell populations in lymphoid organs using flow cytometry with markers for activation (e.g., CD80, CD86, MHC class II) and differentiation.[1]
-
Challenge Studies: For infectious disease models, challenge the immunized mice with the live pathogen to assess protective efficacy (e.g., monitoring weight loss and survival in an influenza challenge model).[1][3]
In Vitro Assessment of this compound's Effect on B Cell Function
This protocol is designed to investigate the direct effects of this compound on purified B cells.[1]
1. B Cell Isolation:
-
Isolate CD19+ B cells from the spleens of naïve mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. Cell Culture and Treatment:
-
Culture the purified B cells in appropriate media.
-
Stimulate the B cells with agents like CpG ODN (1 µg/ml) and anti-IgM (2 µg/ml) to induce activation.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control 30 minutes prior to activation.[1]
-
Replenish the this compound or vehicle control daily.
3. Analysis:
-
Antibody Production: Collect culture supernatants at different time points (e.g., up to 6 days) and measure IgM and IgG levels by ELISA.[1]
-
Cell Differentiation: After several days in culture, stain the cells for plasma cell markers (e.g., CD138, Blimp-1) and analyze by flow cytometry.
-
Cytokine Production: Measure the concentration of cytokines (e.g., IL-10, IL-6, TNF-α) in the culture supernatants by ELISA or a multiplex bead array.[1]
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in B cells.
Experimental Workflow
Caption: In vivo experimental workflow for evaluating this compound.
Logical Relationship
Caption: Logical relationship of this compound's adjuvant effect.
Conclusion
This compound represents a promising new avenue for vaccine adjuvant development. Its ability to enhance humoral immunity through a pro-resolving mechanism offers a potential advantage over conventional adjuvants, particularly in contexts where a strong inflammatory response is undesirable. The protocols and data presented here provide a foundation for further research into the application of this compound and other specialized pro-resolving mediators as a new class of vaccine adjuvants. Further studies are warranted to explore the long-term protective properties and the full spectrum of its effects on the adaptive immune system.[1]
References
- 1. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: a new class of adjuvant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: a new class of adjuvant? [texasbiomedical.theopenscholar.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 17(R)-HDHA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the delivery and formulation of 17(R)-Hydroxydocosahexaenoic acid (17(R)-HDHA) for in vivo research. This document outlines various administration routes, formulation strategies, and detailed experimental protocols to facilitate the investigation of this potent specialized pro-resolving mediator (SPM) precursor in relevant animal models.
Introduction to this compound
This compound is a monohydroxy fatty acid derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It serves as a precursor to the D-series resolvins, a class of SPMs that actively orchestrate the resolution of inflammation.[1] Generated endogenously through the action of enzymes like 15-lipoxygenase (15-LOX) or aspirin-acetylated cyclooxygenase-2 (COX-2), this compound itself exhibits intrinsic anti-inflammatory and pro-resolving activities.[1] Its therapeutic potential is being explored in a variety of disease models, including inflammatory disorders, obesity, and neuroinflammation.[2][3][4]
Formulation Strategies for this compound
The hydrophobic nature of this compound necessitates careful formulation to ensure its bioavailability and stability for in vivo administration. The choice of vehicle depends on the intended route of administration.
Table 1: Formulation Vehicles for this compound Administration
| Administration Route | Vehicle Composition | Notes |
| Intraperitoneal (IP) Injection | 0.9% NaCl containing 3% delipidated fatty acid-free Bovine Serum Albumin (BSA) and 2% ethanol.[2] | This vehicle has been successfully used for the administration of the 17(S)-HDHA enantiomer in mice. |
| Oral Gavage | - 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline- Corn Oil[5] - Phosphate-Buffered Saline (PBS), pH 7.4[6] | The DMSO/PEG300/Tween-80/Saline mixture is a common vehicle for hydrophobic compounds. Corn oil is a suitable lipid-based carrier.[5] For some applications, simple dilution in PBS may be sufficient.[6] |
| Intravenous (IV) Injection | Self-assembling peptide and amino acid-based formulations.[7] | This is an emerging platform for the intravenous delivery of hydrophobic therapeutics and may be adapted for this compound. |
| Intramuscular (IM) Injection | Phosphate-Buffered Saline (PBS) | A simple PBS solution has been used for the administration of 17-HDHA in a mouse vaccination model. |
| Intracerebroventricular (ICV) Infusion | Artificial Cerebrospinal Fluid (aCSF) | Used for direct administration to the central nervous system, often via an osmotic mini-pump.[8] |
| Subcutaneous (SC) Infusion | Vehicle compatible with osmotic mini-pumps (e.g., saline, PBS). | The specific vehicle will depend on the solubility and stability of the this compound formulation. |
Administration Routes and Dosages
The selection of the administration route and dosage is critical and depends on the specific research question and animal model.
Table 2: Summary of this compound Dosages in Preclinical Models
| Animal Model | Disease/Condition | Administration Route | Dosage | Reference |
| Mouse | Obesity-associated inflammation | Intraperitoneal | 50 ng/g body weight (for 17S-HDHA) | [2] |
| Mouse | Colitis | Systemic (unspecified) | Nanogram range | [3] |
| Rat | Inflammation (Carrageenan-induced paw edema) | Oral Gavage | 25 µ g/animal (~0.125 mg/kg) | [6] |
| Mouse | Influenza Vaccination | Intramuscular | 1 µ g/mouse | [9] |
| Mouse | Neuroinflammation (LPS-induced) | Intracerebroventricular (for 17S-HpDHA) | 1 µg over 24 hours | [8] |
| Human | Osteoarthritis Pain | Oral | Not specified | [4][10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound
-
Delipidated, fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (200 proof)
-
Sterile 0.9% NaCl solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 3% (w/v) solution of delipidated, fatty acid-free BSA in sterile 0.9% NaCl.
-
Dissolve the required amount of this compound in a small volume of ethanol.
-
Add the this compound/ethanol solution to the BSA/saline solution to achieve a final ethanol concentration of 2%. The final concentration of this compound should be calculated based on the desired dosage (e.g., 50 ng/g body weight).
-
Vortex the solution gently to ensure it is well-mixed.
-
Administer the formulation to the animals via intraperitoneal injection.
Protocol 2: Formulation of this compound for Oral Gavage
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound/DMSO solution to the vehicle to achieve a final DMSO concentration of 10%.
-
Vortex the final solution thoroughly to ensure a homogenous suspension.
-
Administer the formulation to the animals using a suitable oral gavage needle.
Protocol 3: Subcutaneous Implantation of Osmotic Mini-Pumps for Continuous Delivery
Materials:
-
ALZET® osmotic mini-pumps
-
This compound formulation (prepared in a sterile, pump-compatible vehicle)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic
-
Analgesic
-
Sterile saline
-
Disinfectant (e.g., povidone-iodine)
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Shave and disinfect the skin on the back of the animal, slightly posterior to the scapulae.
-
Make a small incision perpendicular to the spine.
-
Using blunt forceps, create a subcutaneous pocket large enough to accommodate the osmotic mini-pump.
-
Fill the osmotic mini-pump with the this compound formulation according to the manufacturer's instructions.
-
Insert the filled pump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required.
-
Monitor the animal daily for any signs of discomfort or infection.[2][11][12]
Signaling Pathways of this compound
This compound is a key intermediate in the biosynthesis of specialized pro-resolving mediators. Its primary mechanism of action is through its conversion to D-series resolvins. Additionally, it has been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Biosynthesis and signaling pathways of this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for investigating the effects of this compound in an animal model of disease is outlined below.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Implantation of Alzet Pumps (Osmotic Pumps) [protocols.io]
- 3. Video: Osmotic Minipump Implantation for Increasing Glucose Concentration in Mouse Cerebrospinal Fluid [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biogenic Synthesis, Purification, and Chemical Characterization of Anti-inflammatory Resolvins Derived from Docosapentaenoic Acid (DPAn-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. efashare.b-cdn.net [efashare.b-cdn.net]
- 9. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized, double-blind, placebo-controlled study to evaluate the effect of treatment with an SPMs-enriched oil on chronic pain and inflammation, functionality, and quality of life in patients with symptomatic knee osteoarthritis: GAUDI study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
Troubleshooting & Optimization
optimizing 17(R)-HDHA dosage for in vitro experiments
Welcome to the technical support center for 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when working with this specialized pro-resolving mediator (SPM) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
A1: this compound is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its production is notably triggered by the enzyme cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin.[1] It serves as a precursor to the 17(R)-series resolvins (also known as aspirin-triggered D-series resolvins), which are potent anti-inflammatory and pro-resolving molecules.[1][2] this compound itself exhibits biological activity, including inhibiting inflammation, promoting the resolution of inflammation, and modulating immune cell functions.[3][4][5]
Q2: What is a good starting concentration range for my in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on published studies, a typical starting range is between 10 nM and 3 µM. For sensitive cell types or long-term assays, it is advisable to start at the lower end of this range (10-100 nM).[1][5][6] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental model.
Q3: How should I dissolve and store this compound?
A3: this compound is a lipid and has poor water solubility. It is typically supplied and dissolved in an organic solvent, such as ethanol.[7] For experiments, prepare a concentrated stock solution in ethanol and store it at -80°C. Immediately before use, dilute the stock solution to the final desired concentration in your cell culture medium. It is critical to ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) and consistent across all experimental groups, including a vehicle-only control, to avoid solvent-induced artifacts.
Q4: Is this compound expected to be cytotoxic?
A4: Generally, this compound is considered non-toxic at effective concentrations.[8] For example, concentrations up to 3 µM did not affect the viability of Human Umbilical Vein Endothelial Cells (HUVECs).[1] However, cytotoxicity can be cell-type specific. In some cancer cell lines, such as PC-3 prostate cancer cells, concentrations at and above 100 nM have been shown to induce apoptosis-related enzyme activity.[6] It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or a real-time cytotoxicity assay) for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue/Observation | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | 1. Concentration too low: The dose may be suboptimal for your specific cell type or assay. 2. Degradation: The compound may have degraded due to improper storage or handling. 3. Cell responsiveness: The cell line may not express the necessary receptors or downstream signaling molecules. 4. Assay timing: The incubation time may be too short to observe a biological response. | 1. Perform a dose-response study, testing a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Ensure the compound is stored properly at -80°C, protected from light and air. Prepare fresh dilutions for each experiment. 3. Verify the expression of relevant pathways (e.g., 5-LOX for conversion to resolvins) in your cell model. Consider using a different, more responsive cell line. 4. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for your endpoint.[1] |
| High variability between replicates | 1. Inconsistent dosage: Inaccurate pipetting or uneven distribution in multi-well plates. 2. Solubility issues: The compound may be precipitating out of the aqueous culture medium. 3. Cell health: Inconsistent cell seeding density or poor cell viability. | 1. Use calibrated pipettes and gently mix the plate after adding the compound. 2. Ensure the stock solution is fully dissolved before diluting. Briefly vortex the diluted solution before adding it to the cells. Keep the final solvent concentration minimal. 3. Standardize cell seeding protocols. Check cell viability before starting the experiment. |
| Unexpected pro-inflammatory effects | 1. Contamination: The this compound stock or culture reagents may be contaminated with endotoxin (LPS). 2. Complex biology: In some specific contexts, interactions with other signaling pathways could lead to unexpected outcomes.[9] | 1. Use endotoxin-free reagents and test the compound stock for endotoxin contamination. 2. Carefully review the literature for context-specific effects. Analyze multiple downstream markers to get a comprehensive view of the cellular response. |
| Vehicle control shows a biological effect | 1. Solvent toxicity: The concentration of the vehicle (e.g., ethanol) is too high. | 1. Reduce the final solvent concentration to a non-toxic level, typically below 0.1%. Ensure the vehicle concentration is identical across all treatment groups and the untreated control. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Type | Assay | Effective Concentration | Observed Effect | Citation(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Wound Healing Assay (Migration) | 0.1 - 3 µM | Time-dependent reduction in cell migration | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Matrigel Assay (Angiogenesis) | 0.1 - 3 µM | Reduction in capillary-like tube formation | [1] |
| Human B Cells (in vitro stimulated) | ELISA (Antibody Production) | 10 - 100 nM | Increased IgM and IgG production | [5] |
| Murine Macrophages (RAW 264.7) | Phagocytosis Assay | Not specified, but effective | Increased phagocytosis of bioparticles | [3][10][11] |
| Murine Macrophages (RAW 264.7) | Real-Time PCR (Polarization) | Not specified, but effective | Promoted polarization toward M2 phenotype | [3][11] |
| Human Prostate Cancer Cells (PC-3) | Caspase-3/7 Assay (Apoptosis) | ≥ 100 nM (10⁻⁷ M) | Significant increase in caspase-3 activity | [6] |
Table 2: Cytotoxicity Profile of this compound
| Cell Type | Assay | Concentration | Result | Citation(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Viability Assay | Up to 3 µM | No effect on cell viability | [1] |
| General Statement | Not Applicable | Not specified | Non-toxic to cells | [8] |
Visualizations
References
- 1. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Detection of 17(R)-HDHA in Biological Samples
Welcome to the technical support center for the analysis of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection and quantification of this compound in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty detecting this compound in my plasma samples. What are the common reasons for this?
A1: The low endogenous concentrations of this compound and other specialized pro-resolving mediators (SPMs) present a significant analytical challenge. Here are several factors that could contribute to detection issues:
-
Low Physiological Concentrations: this compound is often present at picomolar to low nanomolar concentrations in biological matrices.[1]
-
Sample Handling and Stability: Oxylipins are sensitive to degradation.[2] Factors such as temperature, light exposure, pH, and oxidative stress can impact the stability of this compound in your samples.[2] It is crucial to minimize freeze-thaw cycles and store samples appropriately, typically at -80°C.[3][4]
-
Inefficient Extraction: The choice of extraction method is critical. Solid-phase extraction (SPE) is a widely used and effective technique for concentrating oxylipins from biological fluids.[5][6] Liquid-liquid extraction (LLE) is another option, but may require further optimization to minimize matrix effects.[6]
-
Suboptimal LC-MS/MS Method: The sensitivity of your liquid chromatography-tandem mass spectrometry (LC-MS/MS) method may be insufficient. Optimization of parameters such as the column, mobile phase, and mass spectrometer settings is essential for achieving the required sensitivity.[7][8]
-
Isomeric Interference: this compound has a stereoisomer, 17(S)-HDHA, which is often more abundant.[5] These isomers can have identical fragmentation patterns in MS/MS, making their chromatographic separation crucial for accurate quantification.[1][8]
Q2: How can I improve the recovery of this compound during sample extraction?
A2: To enhance recovery, consider the following:
-
Optimize SPE Protocol: For SPE, ensure the cartridge type (e.g., C18) is appropriate and that the conditioning, loading, washing, and elution steps are optimized.[5][6]
-
Internal Standards: Use a deuterated internal standard, such as 17-HDHA-d8, added at the beginning of the sample preparation process to account for extraction losses and matrix effects.
-
Prevent Degradation: To minimize degradation during extraction, it is advisable to keep samples on ice and use antioxidants. Some protocols suggest the addition of SnCl₂ to reduce unstable hydroperoxides to more stable alcohols.[6]
Q3: My this compound and 17(S)-HDHA isomers are not separating chromatographically. What can I do?
A3: Achieving chiral separation is key for the accurate quantification of this compound.
-
Chiral Chromatography: The most effective solution is to use a chiral column, such as a Chiralpak AD-RH, specifically designed for separating enantiomers.[5]
-
Optimize LC Conditions: If using a standard C18 column, meticulous optimization of the mobile phase gradient and temperature may improve resolution for some isomers, though baseline separation of stereoisomers like 17(R/S)-HDHA is often challenging without a chiral column.[1]
Q4: I am observing significant matrix effects in my analysis. How can I mitigate them?
A4: Matrix effects, where components of the biological sample interfere with the ionization of the analyte, can lead to inaccurate quantification.[9]
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering substances. This could involve a more rigorous SPE washing step or incorporating a liquid-liquid extraction prior to SPE.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during data analysis.
-
Dilution: Diluting the sample can sometimes reduce matrix effects, but this may compromise the ability to detect low-abundance analytes like this compound.
Q5: What are the expected concentration ranges for this compound in human plasma?
A5: The concentration of this compound in human plasma is generally low and can be influenced by factors such as diet, particularly omega-3 fatty acid supplementation. In healthy individuals supplemented with ω-3 fatty acids, plasma levels of 17-HDHA have been reported to be in the range of 20 to 200 pg/mL.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of 17-HDHA and related oxylipins using LC-MS/MS methods.
Table 1: Example LC-MS/MS Method Performance
| Analyte | Limit of Detection (LOD) (pg) | Limit of Quantification (LOQ) (pg) | Linearity (r²) |
|---|---|---|---|
| 17(S)-HDHA | 5 | 10 | 0.9988 |
| (±)13-HDHA | 1 | 2.5 | 0.9904 |
| General Oxylipins | 0.1 - 25 | 0.25 - 50 | >0.99 |
Data compiled from a study on oxylipin analysis in children's plasma.[7]
Table 2: Reported Plasma Concentrations of 17-HDHA
| Condition | Biological Matrix | Concentration Range (pg/mL) |
|---|---|---|
| Healthy humans with ω-3 supplementation | Plasma | 20 - 200 |
| Umbilical cord blood | Cord Blood | Significantly higher than maternal blood |
Data sourced from studies on SPMs in human plasma.[10][11]
Experimental Protocols
Protocol 1: Extraction of 17-HDHA from Adipose Tissue
This protocol is adapted from a study investigating lipid mediators in adipose tissue.[5]
-
Homogenization: Homogenize approximately 300 mg of adipose tissue in methanol. Add a deuterated internal standard (e.g., PGE2-d4) at the beginning of this step.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Acidification: Acidify the cleared supernatant to a pH of 3.0.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis-HLB extraction cartridge.
-
Load the acidified supernatant onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the lipid mediators with ethyl acetate in methanol (e.g., 1% ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 17-HDHA
This is a representative LC-MS/MS methodology for oxylipin analysis.[1][7]
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm) is commonly used for separating a broad range of oxylipins. For specific separation of this compound and 17(S)-HDHA, a chiral column (e.g., Chiralpak AD-RH) is recommended.
-
Mobile Phase A: Water with 0.1% acetic acid.[7]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80/20, v/v) with 0.1% acetic acid.[1]
-
Gradient: A linear gradient is employed to separate the analytes over a run time of approximately 20-30 minutes.[1][8]
-
Column Temperature: Maintained at around 40°C.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
Visualizations
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 7. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Pathway Markers for Pro-resolving Lipid Mediators in Maternal and Umbilical Cord Blood: A Secondary Analysis of the Mothers, Omega-3, and Mental Health Study - PMC [pmc.ncbi.nlm.nih.gov]
preventing the degradation of 17(R)-HDHA during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17(R)-HDHA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 17(R)-hydroperoxy docosahexaenoic acid (this compound) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation.[1][2][3][4][5] Its stability during sample preparation is critical for accurate quantification and assessment of its biological activity. Degradation can lead to an underestimation of its concentration and misleading experimental results.
Q2: What are the main causes of this compound degradation during sample preparation?
The primary causes of this compound degradation are:
-
Enzymatic Degradation: Endogenous enzymes in biological samples, such as dehydrogenases, can metabolize this compound.
-
Autoxidation: As a polyunsaturated fatty acid (PUFA) derivative, this compound is highly susceptible to non-enzymatic oxidation by reactive oxygen species (ROS), leading to the formation of various oxidation products.[6][7][8][9]
-
pH Instability: Extreme pH conditions (acidic or basic) can catalyze the degradation of this compound.
-
Temperature: Elevated temperatures can accelerate both enzymatic degradation and autoxidation.[10]
-
Light Exposure: Exposure to UV light can promote the photo-oxidation of PUFAs and their derivatives.
Q3: How can I prevent enzymatic degradation of this compound?
To prevent enzymatic degradation, it is crucial to inhibit enzyme activity immediately upon sample collection. This can be achieved by:
-
Immediate Freezing: Snap-freezing samples in liquid nitrogen right after collection is a common and effective method.
-
Protein Precipitation: Adding cold organic solvents like methanol or acetonitrile helps to denature and precipitate proteins, including degradative enzymes.[1][11][12]
-
Use of Inhibitors: While not always standard for lipidomics, in some cases, a cocktail of broad-spectrum enzyme inhibitors can be considered, though their compatibility with downstream analysis must be verified.
Q4: What are the best practices for preventing autoxidation of this compound?
Preventing autoxidation is critical for accurate measurement. Key strategies include:
-
Use of Antioxidants: The addition of antioxidants to extraction solvents is highly recommended. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for preventing lipid peroxidation.[13][14] Alpha-tocopherol (Vitamin E) is another option.[15][16][17]
-
Working under Inert Gas: Performing sample preparation steps under an inert gas atmosphere, such as nitrogen or argon, can minimize exposure to oxygen.
-
Using Amber Glassware: To protect samples from light, use amber glass vials or tubes, or wrap them in aluminum foil.
-
Keeping Samples Cold: All sample preparation steps should be performed on ice or at 4°C to the extent possible.[2]
Q5: What is the optimal pH range for this compound stability?
While specific data for this compound is limited, for the extraction of similar acidic lipids using solid-phase extraction (SPE), acidifying the sample to a pH of approximately 3.5 is a critical step to ensure its retention on the C18 sorbent.[1][11] However, prolonged exposure to strong acids or bases should be avoided. It is generally recommended to work with buffers close to neutral pH for storage and to only acidify immediately before SPE.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound | 1. Degradation during storage or processing: Improper storage temperature, exposure to air/light, enzymatic activity. | 1. Ensure samples are stored at -80°C. Thaw on ice. Add antioxidant (e.g., BHT) to extraction solvent. Work quickly and keep samples cold. |
| 2. Inefficient extraction: Incorrect solvent system, incomplete protein precipitation, or poor phase separation. | 2. Use a validated extraction protocol (e.g., SPE with C18 cartridges). Ensure complete protein precipitation with cold methanol. Acidify sample to pH ~3.5 before SPE. | |
| 3. Suboptimal LC-MS/MS sensitivity: Incorrect mobile phase, gradient, or MS parameters. | 3. Optimize LC-MS/MS method using a this compound analytical standard. Use a suitable column (e.g., C18) and mobile phase with an appropriate modifier (e.g., 0.1% acetic acid). | |
| High variability between replicate samples | 1. Inconsistent sample handling: Differences in thawing time, exposure to air, or processing time. | 1. Standardize the entire sample preparation workflow. Process all samples in the same manner and for the same duration. |
| 2. Incomplete mixing or extraction: Inadequate vortexing or shaking during extraction steps. | 2. Ensure thorough mixing at each step of the extraction process. | |
| 3. Carryover in LC-MS/MS system: Residual analyte from a previous injection. | 3. Implement a robust column wash between samples. | |
| Presence of unexpected peaks in chromatogram | 1. Degradation products: Autoxidation or enzymatic metabolism of this compound. | 1. Review antioxidant and enzyme inhibition strategies. Compare chromatograms of fresh vs. aged samples to identify potential degradation peaks. |
| 2. Matrix effects: Co-eluting compounds from the biological matrix interfering with ionization. | 2. Improve sample cleanup using SPE. Optimize the chromatographic separation to resolve this compound from interfering compounds. | |
| 3. Contamination: From solvents, tubes, or other lab equipment. | 3. Use high-purity solvents and pre-cleaned labware. Run solvent blanks to identify sources of contamination. |
Quantitative Data Summary
The stability of this compound is influenced by temperature and the presence of antioxidants. The following table summarizes expected stability trends based on data from similar polyunsaturated fatty acids.
Table 1: Estimated Stability of this compound under Different Storage Conditions
| Storage Condition | Antioxidant | Estimated Stability |
| Room Temperature (20-25°C) | None | Very low (rapid degradation within hours) |
| Room Temperature (20-25°C) | BHT (0.05%) | Improved, but still significant degradation |
| 4°C | None | Low (degradation over hours to days) |
| 4°C | BHT (0.05%) | Moderate (stable for several days) |
| -20°C | None | Moderate (degradation can occur over weeks) |
| -20°C | BHT (0.05%) | Good (stable for weeks to months) |
| -80°C | None | High (generally stable) |
| -80°C | BHT (0.05%) | Very High (long-term stability) |
Table 2: Comparison of Antioxidants for PUFA Preservation
| Antioxidant | Concentration | Efficacy | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | High | Commonly used synthetic antioxidant in lipidomics.[13][14] |
| α-Tocopherol (Vitamin E) | 0.1 - 1% (w/v) | Moderate to High | Natural antioxidant, can have pro-oxidant effects at high concentrations.[15][17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is adapted from established methods for the extraction of resolvins and other specialized pro-resolving mediators.[1][2][11][12]
Materials:
-
Plasma or serum samples
-
C18 SPE cartridges
-
Methanol (ice-cold)
-
Water (HPLC grade)
-
Hexane
-
Methyl formate
-
Hydrochloric acid (HCl) or formic acid (for pH adjustment)
-
Internal standard (e.g., deuterated this compound)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation and Protein Precipitation:
-
Thaw frozen plasma/serum samples on ice.
-
To 1 mL of sample in a glass tube, add an appropriate amount of internal standard.
-
Add 2 volumes of ice-cold methanol.
-
Vortex thoroughly for 30 seconds.
-
Incubate at -20°C for 45 minutes to allow for protein precipitation.[2]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
-
Dilution and Acidification:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of water. Do not allow the cartridge to dry out.[2]
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned C18 cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 15 mL of water to remove polar impurities.
-
Wash the cartridge with 8 mL of hexane to remove non-polar lipids.[11]
-
-
Elution:
-
Elute the this compound and other SPMs with 8 mL of methyl formate.[11]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol and should be optimized for your specific instrumentation.[18][19][20][21][22]
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% acetic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor for the specific precursor and product ions of this compound (e.g., precursor ion m/z 343.2).
Visualizations
Signaling Pathway of this compound
Caption: Biosynthetic pathway of this compound and its role in inflammation resolution.
Experimental Workflow for this compound Analysis
Caption: Recommended workflow for the extraction and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Activity of Protectin DX, 17 HDHA and Leukotriene B4 Is Correlated with Interleukin-1β (IL-1β) and Interleukin-1 Receptor Antagonist (IL-1Ra) in the Early Subacute Phase of Stroke | MDPI [mdpi.com]
- 6. Autooxidation of docosahexaenoic acid: analysis of ten isomers of hydroxydocosahexaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoxidation kinetic analysis of docosahexaenoic acid ethyl ester and docosahexaenoic triglyceride with oxygen sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel autoxidation products of the omega-3 fatty acid eicosapentaenoic acid in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biogenic Synthesis, Purification, and Chemical Characterization of Anti-inflammatory Resolvins Derived from Docosapentaenoic Acid (DPAn-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. primescholars.com [primescholars.com]
- 16. researchgate.net [researchgate.net]
- 17. thepoultrysite.com [thepoultrysite.com]
- 18. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 17(R)-HDHA Experimental Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17(R)-Resolvin D1 (17(R)-HDHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (this compound) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is the primary oxygenation product of DHA when exposed to aspirin-inhibited cyclooxygenase-2 (COX-2).[2][3] this compound serves as a precursor to the D-series resolvins and also possesses intrinsic biological activity, including the inhibition of TNFα-induced IL-1β expression in human glioma cells.[2] As a pro-resolving mediator, it plays a key role in the resolution of inflammation.
Q2: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical to prevent degradation and maintain the bioactivity of this compound. Oxidation is a major cause of lipid degradation.[4][5]
| Storage Condition | Recommendation |
| Long-term Storage | Store at -20°C or -80°C in an airtight container, protected from light.[2][6] |
| Solvent | This compound is typically supplied in ethanol. It is miscible in DMF and DMSO.[2] |
| Aqueous Solutions | For aqueous solutions, solubility is approximately 0.8 mg/ml in PBS (pH 7.2).[2][7] Prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Handling | Handle solutions on ice to minimize degradation.[6] Use solvents containing antioxidants like BHT to prevent oxidation.[8] |
Q3: What are the main sources of variability in experiments using this compound?
Variability in experimental results with this compound can arise from several factors:
-
Compound Integrity: Degradation of this compound due to improper storage, handling, or multiple freeze-thaw cycles.
-
Sample Preparation: Inconsistent extraction efficiency, sample loss, and matrix effects during sample processing.[7]
-
Cell-Based Assays: Differences in cell passage number, seeding density, confluency, and culture conditions can alter cellular responses.[9]
-
Analytical Methods: Issues with instrument calibration, background noise, and incorrect data analysis in techniques like LC-MS/MS.
-
Biological Factors: The inherent biological variability between cell lines, primary cells from different donors, and in vivo models.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
Problem: High variability in cellular responses (e.g., cytokine production, cell migration) upon treatment with this compound.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound from a stock solution stored at -80°C for each experiment. Avoid using old or repeatedly thawed solutions. |
| Cell Culture Conditions | Standardize cell culture protocols, including seeding density, passage number, and serum concentration.[9] Optimize media composition as it can significantly impact cell metabolism and response.[10][11][12][13] |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. Responses can be dose-dependent.[14] |
| Variability in Cell State | Ensure cells are in a consistent growth phase (e.g., logarithmic phase) at the time of treatment. Starvation or overgrowth can alter cellular signaling. |
| Assay Interference | Test for potential interference of this compound or its solvent with the assay reagents (e.g., fluorescence-based readouts).[3][15][16] |
Experimental Workflow for Cell-Based Assays
Guide 2: Issues with LC-MS/MS Quantification
Problem: Poor reproducibility, low signal, or high background in the quantification of this compound from biological samples.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE column and use of appropriate wash and elution solvents.[6][17] |
| Sample Degradation | Keep samples on ice during preparation and add antioxidants to the extraction solvent to prevent oxidation.[6] Snap-freeze samples in liquid nitrogen if not processed immediately and store at -80°C.[6] |
| Matrix Effects | Matrix components can suppress or enhance the ionization of this compound.[7] Use a stable isotope-labeled internal standard (e.g., this compound-d5) to normalize for matrix effects and extraction efficiency.[6] |
| Low Signal Intensity | Ensure the mass spectrometer is properly tuned and calibrated. Optimize ionization source parameters for this compound. Use fresh, high-purity solvents for the mobile phase to reduce background noise.[2] |
| Poor Chromatographic Peak Shape | Adjust the mobile phase composition and gradient to improve peak shape and resolution from interfering substances.[18] Ensure the analytical column is not clogged or degraded. |
Troubleshooting Logic for LC-MS/MS Analysis
Signaling Pathway
This compound is a key intermediate in the biosynthesis of D-series resolvins, which are potent anti-inflammatory and pro-resolving mediators. The pathway is initiated by the action of aspirin-acetylated COX-2 on DHA.
Biosynthesis of this compound and Downstream Resolvins
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific sample types and instruments.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d5).
-
Add 2 mL of ice-cold methanol to precipitate proteins.
-
Incubate at -20°C for 45 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE column with 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Acidify the supernatant to pH ~3.5 with dilute acid.
-
Load the acidified supernatant onto the conditioned C18 column.
-
-
Washing:
-
Wash the column with 5 mL of water.
-
Wash the column with 5 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute this compound and other SPMs with 6 mL of methyl formate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of methanol/water (50:50) for LC-MS/MS analysis.
-
For further details and specific applications, it is recommended to consult the primary literature.[6][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sciex.com [sciex.com]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Specialized Proresolving Mediators for Therapeutic Interventions Targeting Metabolic and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
- 8. Response variability in Attention-Deficit/Hyperactivity Disorder: a neuronal and glial energetics hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHA supplementation decreases serum C-reactive protein and other markers of inflammation in hypertriglyceridemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The art and science of cell food: How smart media formulations drive cell culture performance - Evonik Industries [healthcare.evonik.com]
- 11. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of muscle cell culture media using nonlinear design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LC-MS/MS Parameters for 17(R)-HDHA Analysis
Welcome to the technical support center for the LC-MS/MS analysis of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during this compound analysis by LC-MS/MS?
A1: Common issues include low signal intensity, poor peak shape (tailing or fronting), retention time shifts, high background noise, and sample carryover. These can stem from improper sample preparation, suboptimal LC or MS parameters, or instrument contamination.
Q2: How can I improve the signal intensity of my this compound peak?
A2: To improve signal intensity, consider optimizing the following:
-
Sample Preparation: Ensure efficient extraction and minimize sample loss. Solid-phase extraction (SPE) is a common and effective method for concentrating oxylipins like this compound from biological matrices.
-
Ionization Source Parameters: Optimize spray voltage, gas flows (nebulizer and drying gas), and source temperature to enhance the ionization of this compound.
-
Collision Energy: Fine-tuning the collision energy for your specific instrument is crucial for achieving optimal fragmentation and maximizing the signal of your target MRM transitions.
-
Mobile Phase Composition: The choice of mobile phase and additives can significantly impact ionization efficiency. For negative ion mode, which is typically used for this compound, acidic modifiers like acetic or formic acid are common.
Q3: My retention time for this compound is shifting between injections. What could be the cause?
A3: Retention time shifts can be caused by several factors:
-
Column Equilibration: Ensure the column is adequately equilibrated between injections.
-
Mobile Phase Instability: Prepare fresh mobile phases regularly and ensure they are properly mixed.
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.
-
Column Overloading: Injecting too much sample can lead to peak shape distortion and retention time shifts.
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry. A proper wash step or column regeneration may be necessary.
Q4: What are the expected fragmentation patterns for this compound in negative ion mode?
A4: In negative ion mode electrospray ionization (ESI-), this compound typically forms a precursor ion [M-H]⁻ at m/z 343.3. Collision-induced dissociation (CID) of this precursor ion can generate several characteristic product ions. The fragmentation pattern often involves neutral losses of water (H₂O) and carbon dioxide (CO₂).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Inefficient sample extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure proper pH adjustment and solvent selection. |
| Suboptimal ionization source parameters. | Systematically optimize spray voltage, gas flows, and source temperature. | |
| Incorrect MRM transitions or collision energy. | Verify the precursor and product ion m/z values. Perform a collision energy optimization experiment for each transition. | |
| Poor Peak Shape (Tailing/Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatible injection solvent. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | |
| Column degradation or contamination. | Replace the column or use a guard column. Implement a robust column washing procedure. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the sample. | Improve sample cleanup. Consider using a divert valve to direct the early and late eluting components to waste. | |
| Sample Carryover | Inadequate needle/injector wash. | Optimize the injector wash procedure with a strong solvent. |
| Adsorption of the analyte to system components. | Use biocompatible PEEK tubing and fittings where possible. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Pre-treatment:
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
For protein precipitation, add four volumes of cold methanol containing an internal standard (e.g., d8-17(S)-HDHA) to one volume of the sample.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1-2 column volumes of methanol.
-
Equilibrate the cartridge with 1-2 column volumes of water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of 15% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1-2 column volumes of methanol or ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 100 µL).
-
LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for your specific instrument and column.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18.1-20 min: 30% B |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Drying Gas Temperature | 300 - 350°C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Gas Pressure | 30 - 50 psi |
| MRM Transitions | See table below |
Optimized MRM Transitions for 17-HDHA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 17-HDHA | 343.3 | 299.2 | 15 - 25 | Quantifier |
| 17-HDHA | 343.3 | 153.1 | 20 - 30 | Qualifier |
| d8-17(S)-HDHA (IS) | 351.3 | 307.2 | 15 - 25 | Quantifier |
Note: Collision energies are instrument-dependent and require optimization.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound from biological samples.
Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway of this compound from DHA, initiated by aspirin-acetylated COX-2.[1][2][3]
References
Technical Support Center: Quantification of 17(R)-HDHA
Welcome to the technical support center for the accurate quantification of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of this critical specialized pro-resolving mediator (SPM) precursor.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1] In biological samples like plasma or serum, phospholipids are a major contributor to matrix effects in electrospray ionization (ESI) mass spectrometry. Given the low endogenous concentrations of this compound, mitigating matrix effects is crucial for reliable quantification.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound analysis?
A2: A widely accepted method is the post-extraction spike analysis.[2][3] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure. A significant difference between these peak areas indicates the presence of matrix effects.[2]
Q3: What is the most effective strategy to minimize matrix effects for this compound analysis?
A3: A multi-faceted approach combining robust sample preparation and optimized chromatographic conditions is most effective. Solid-Phase Extraction (SPE) is a highly recommended technique for cleaning up biological samples and concentrating this compound.[4] The use of a stable isotope-labeled internal standard, such as this compound-d8, is also critical to compensate for matrix effects and variability during sample processing and analysis.[5][6]
Q4: Should I be concerned about the stability of this compound during sample storage and preparation?
A4: Yes, oxylipins like this compound are susceptible to degradation. It is recommended to store biological samples at -80°C and avoid repeated freeze-thaw cycles.[7] During sample preparation, it is advisable to keep samples on ice and use antioxidants to prevent non-enzymatic lipid peroxidation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound, with a focus on matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound signal | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of this compound.[8] | Optimize Sample Preparation: Implement a robust Solid-Phase Extraction (SPE) protocol to remove interfering substances. Consider phospholipid removal plates or cartridges.[4][9] Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where phospholipids elute.[10] Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components. |
| Inefficient Extraction: The chosen sample preparation method has a low recovery for this compound. | Method Optimization: Evaluate different SPE sorbents (e.g., C18, polymeric) and elution solvents to improve recovery.[9] Ensure the sample pH is adjusted to ~3.5 before loading onto the SPE cartridge to enhance retention of acidic lipids like this compound. | |
| Analyte Degradation: this compound has degraded during sample handling or storage. | Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles.[7] Keep samples on ice during processing and consider adding antioxidants.[7] | |
| Poor reproducibility (%RSD > 15%) | Inconsistent Matrix Effects: The degree of ion suppression varies between samples. | Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., 17-HDHA-d8) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[6][11] |
| Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol. | Standardize Protocol: Ensure consistent timing, volumes, and techniques for all sample preparation steps. Automation can improve reproducibility. | |
| Peak tailing or splitting | Column Contamination: Buildup of matrix components on the analytical column. | Guard Column: Use a guard column to protect the analytical column. Column Washing: Implement a robust column washing procedure between injections.[3] Sample Cleanup: Improve the sample cleanup procedure to remove more matrix components. |
| Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too strong compared to the initial mobile phase. | Solvent Matching: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase.[3] | |
| High background noise | Insufficient Sample Cleanup: The sample extract contains a high level of residual matrix components. | Enhance SPE Protocol: Add a wash step with a non-polar solvent like hexane to the SPE protocol to remove neutral lipids.[9] |
| Contaminated LC-MS System: Contaminants in the mobile phase, tubing, or ion source. | System Cleaning: Flush the LC system and clean the mass spectrometer's ion source. Use high-purity solvents and additives.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
This protocol is a widely used method for the extraction and cleanup of specialized pro-resolving mediators and their precursors from biological fluids.
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl Formate (LC-MS grade)
-
Formic Acid
-
Deuterated internal standard (e.g., 17-HDHA-d8)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of plasma or serum, add the deuterated internal standard. Add 2 volumes of cold methanol, vortex, and incubate at -20°C for 45 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Dilution and Acidification: Transfer the supernatant to a new tube. Dilute with water to a final methanol concentration of <15%. Adjust the pH to ~3.5 with diluted formic acid.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove polar impurities.
-
Wash the cartridge with 5-10 mL of hexane to elute non-polar, neutral lipids.
-
-
Elution: Elute the this compound and other SPMs with 5-10 mL of methyl formate into a clean collection tube.
-
Drying and Reconstitution: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
These are typical starting parameters. Optimization for your specific instrument and application is recommended.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 0.1% Acetic Acid |
| Gradient | Start at 30% B, increase to 95% B over 15 min, hold for 2 min, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | This compound: 343.2 > 299.2 (Quantifier), 343.2 > 115.1 (Qualifier) 17-HDHA-d8 (Internal Standard): 351.2 > 307.2 |
Note: The provided MRM transitions are based on common fragmentation patterns for similar compounds. It is crucial to optimize these transitions on your specific mass spectrometer using authentic standards for both this compound and the deuterated internal standard.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis
This table summarizes the performance of different sample preparation techniques for the analysis of oxylipins in plasma, providing a general guide for method selection.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Overall Performance for Broad Spectrum Oxylipin Analysis | Reference |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | Low to Moderate | Poor | Not sufficient | [9] |
| SPE - Polymeric (e.g., Oasis HLB, StrataX) | High | Insufficient removal of interfering matrix compounds | Sub-optimal due to significant matrix effects | [9] |
| SPE - Anion Exchange | Low | Excellent | Limited by low analyte recovery | [9] |
| SPE - C18 with Water/Hexane Wash and Methyl Formate Elution | Good | Good | Best overall performance | [9] |
This table is a qualitative summary based on a comparative study of various oxylipins.[9] Performance for this compound specifically may vary.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zefsci.com [zefsci.com]
Validation & Comparative
17(R)-HDHA in the Landscape of Specialized Pro-Resolving Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation, once viewed as a passive process, is now understood to be an active, coordinated program orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[1][2] These molecules are critical for returning tissue to homeostasis after injury or infection and their dysregulation is implicated in chronic inflammatory diseases.[1][3] Among these, 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid, or 17(R)-HDHA, holds a unique position. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), it is not only a key precursor to the potent D-series resolvins but also exhibits intrinsic biological activity.[4][5][6][7]
This guide provides an objective comparison of this compound with other major SPMs, supported by experimental data, to aid researchers in understanding its specific roles and therapeutic potential.
Biosynthesis of Specialized Pro-Resolving Mediators
SPMs are biosynthesized from polyunsaturated fatty acids (PUFAs) through a series of enzymatic reactions. The main families include resolvins, protectins, maresins, and lipoxins. This compound is a pivotal intermediate in the "aspirin-triggered" pathway for D-series resolvins, generated from DHA by the enzyme cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin.[4][8]
Comparative Biological Activity
This compound demonstrates a range of anti-inflammatory and pro-resolving actions, both as a standalone mediator and as a precursor to more complex resolvins. Its effects have been documented in various preclinical models, often in direct comparison with other SPMs.
Table 1: Overview of Key SPMs and their Functions
| Mediator | Precursor PUFA | Key Biological Functions |
| This compound | DHA | Precursor to AT-Resolvins; inhibits pro-inflammatory cytokine expression (e.g., TNF-α, IL-1β), promotes M2 macrophage polarization, enhances B-cell differentiation and antibody production.[4][9][10][11][12] |
| Resolvin D1 (RvD1) | DHA | Potent anti-inflammatory and pro-resolving; reduces neutrophil infiltration, enhances macrophage phagocytosis, protects against tissue injury.[8][13] |
| Resolvin D2 (RvD2) | DHA | Reduces neutrophil trafficking, enhances microbial clearance, and has potent analgesic effects.[9][13] |
| Protectin D1 (PD1) | DHA | Neuroprotective, anti-apoptotic, and anti-inflammatory; particularly active in neural tissues, lung, and retina.[14][15] |
| Maresin 1 (MaR1) | DHA | Promotes tissue regeneration, enhances macrophage phagocytosis, and has potent analgesic properties.[16][17] |
| Lipoxin A4 (LXA4) | Arachidonic Acid (AA) | Stops neutrophil chemotaxis and adhesion, stimulates monocyte phagocytosis, and is a potent anti-inflammatory mediator.[18][19][20] |
| Resolvin E1 (RvE1) | EPA | Blocks neutrophil transmigration, reduces inflammatory pain, and promotes resolution in models of asthma and periodontitis.[21] |
Table 2: Quantitative Comparison of Anti-inflammatory Effects in Preclinical Models
| Experimental Model | Mediator & Dose | Effect | Key Findings | Reference |
| DSS-Induced Colitis (Mice) | This compound (100 ng/mouse) | Reduction in Disease Activity Index (DAI) | Significantly improved DAI, body weight, and colonic damage. Reduced colonic TNF-α, IL-1β, and NF-κB expression.[9] | Bento et al., 2011 |
| AT-RvD1 (100 ng/mouse) | Reduction in DAI | Showed higher potency than this compound and RvD2 in preventing colitis. Its effects were dependent on the ALX/FPR2 receptor.[9] | Bento et al., 2011 | |
| RvD2 (100 ng/mouse) | Reduction in DAI | Improved disease parameters, but was less potent than AT-RvD1 in this model.[9] | Bento et al., 2011 | |
| Carrageenan-Induced Inflammation (Rats) | 17(R)-RvD1 (300 ng, i.t.) | Reduction of spinal TNF release | Significantly attenuated carrageenan-induced spinal TNF release by ~42%.[18] | Lima-Garcia et al., 2013 |
| LXA4 (1 µg, i.t.) | Reduction of spinal TNF release | Significantly attenuated carrageenan-induced spinal TNF release by ~37.5%.[18] | Lima-Garcia et al., 2013 | |
| Obesity-Associated Inflammation (Mice) | 17-HDHA (i.p. injection) | Reduction of adipose tissue inflammation | Reduced gene expression of MCP-1, TNF-α, IL-6, and NF-κB in adipose tissue of diet-induced obese mice.[10] | Hellmann et al., 2013 |
Table 3: Comparison of Pro-Resolving and Immunomodulatory Actions
| Assay / Model | Mediator | Effect | Key Findings | Reference |
| Macrophage Phagocytosis (in vitro) | 17-HDHA | Increased Phagocytosis | Increased phagocytosis in RAW 264.7 macrophages and promoted polarization towards an anti-inflammatory M2 phenotype.[12] | Chiu et al., 2012 |
| Human B Cell Differentiation (in vitro) | 17-HDHA (10-100 nM) | Enhanced Antibody Production | Promoted differentiation towards an antibody-secreting phenotype, increasing IgM and IgG production.[11][22] | Ramon et al., 2012, 2014 |
| Influenza Vaccination (Mice) | 17-HDHA (adjuvant) | Enhanced Immune Response | Co-administration with hemagglutinin (HA) vaccine led to a 9-fold increase in HA-specific IgG titers and conferred complete survival after viral challenge.[11] | Ramon et al., 2014 |
| Monocyte Transmigration (in vitro) | RvD1 (10 nM) | Inhibition of Migration | Markedly reduced LTB4- and MCP-1-induced monocyte attachment to adipocytes and transmigration.[13] | Titos et al., 2011 |
| RvD2 (10 nM) | Inhibition of Migration | Showed similar inhibitory actions to RvD1 on monocyte migration.[13] | Titos et al., 2011 |
Signaling Pathways and Mechanisms of Action
SPMs exert their potent effects by binding to specific G-protein coupled receptors (GPCRs). For instance, Aspirin-Triggered Resolvin D1 (AT-RvD1), the direct metabolic product of this compound, signals through the ALX/FPR2 receptor, which is also a receptor for Lipoxin A4. This signaling cascade typically leads to the inhibition of pro-inflammatory pathways, such as NF-κB, and the promotion of pro-resolving cellular functions.
Detailed Experimental Protocols
Murine Model of DSS-Induced Colitis
-
Objective: To assess the in vivo anti-inflammatory efficacy of SPMs in a model of inflammatory bowel disease.
-
Model: Colitis is induced in C57BL/6 mice by administering 3-5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 5-7 days.
-
Treatment Protocol: Mice are treated systemically (e.g., intraperitoneal or intravenous injection) with the lipid mediator (e.g., this compound, AT-RvD1 at 10-100 ng/mouse) or vehicle control daily.
-
Endpoint Analysis:
-
Disease Activity Index (DAI): Scored daily based on body weight loss, stool consistency, and presence of blood.
-
Histology: At the end of the experiment, colons are removed, and sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Cytokine Analysis: Colon tissue homogenates are analyzed for levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (MIP-2, CXCL1/KC) using ELISA or multiplex assays.
-
Gene Expression: RNA is extracted from colon tissue to measure mRNA expression of inflammatory markers like NF-κB, VCAM-1, and ICAM-1 via RT-PCR.
-
-
Reference: Bento et al., 2011.[9]
Macrophage Phagocytosis Assay
-
Objective: To determine the effect of SPMs on the phagocytic capacity of macrophages, a key function in the resolution of inflammation.
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.
-
Treatment: Macrophages are pre-treated with various concentrations of the SPM (e.g., 17-HDHA) or vehicle for a specified time (e.g., 15-30 minutes).
-
Phagocytosis Induction: Fluorescently labeled zymosan particles or apoptotic cells (for efferocytosis) are added to the macrophage cultures and incubated (e.g., for 1-2 hours at 37°C) to allow for phagocytosis.
-
Quantification:
-
Microscopy: Non-ingested particles are washed away. The number of ingested particles per cell is counted using fluorescence microscopy.
-
Flow Cytometry: The percentage of fluorescently positive cells (macrophages that have engulfed particles) and the mean fluorescence intensity are quantified.
-
-
Reference: Chiu et al., 2012.[12]
Lipid Mediator Profiling by LC-MS/MS
-
Objective: To identify and quantify SPMs in biological samples (e.g., plasma, inflammatory exudates, tissue homogenates).
-
Sample Preparation: Lipids are extracted from the biological matrix using solid-phase extraction (SPE) with C18 columns. An internal standard (e.g., prostaglandin B2) is added for quantification.
-
Chromatography: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Detection: The separated lipids are analyzed by a tandem mass spectrometer (MS/MS) using multiple reaction monitoring (MRM). Specific parent-daughter ion transitions are used to identify and quantify each lipid mediator against a standard curve generated with synthetic standards.
Conclusion
This compound is a significant bioactive molecule within the SPM family, demonstrating a dual capacity as both a direct anti-inflammatory agent and the gateway to the potent aspirin-triggered D-series resolvins. Experimental data shows that while its downstream products, like AT-RvD1, may exhibit greater potency in certain inflammatory contexts such as experimental colitis, this compound itself possesses robust and unique biological activities.[9] Notably, its ability to reduce inflammation in metabolic disease models and enhance adaptive immunity by promoting B cell differentiation and antibody production highlights its distinct therapeutic potential.[10][11] For researchers in drug development, this compound represents a compelling target, offering a multi-pronged approach to modulating inflammatory responses and promoting their timely resolution.
References
- 1. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized Pro-Resolving Mediators in Neuroinflammation: Overview of Studies and Perspectives of Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. 17(R)--HDHA, 50ΜG | Labscoop [labscoop.com]
- 7. thomassci.com [thomassci.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spinal Actions of Lipoxin A4 and 17(R)-Resolvin D1 Attenuate Inflammation-Induced Mechanical Hypersensitivity and Spinal TNF Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Airway Lipoxin A4 Generation and Lipoxin A4 Receptor Expression Are Decreased in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Short-term n-3 fatty acid supplementation but not aspirin increases plasma proresolving mediators of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
The Role of 17(R)-HDHA in Experimental Colitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA), a specialized pro-resolving mediator precursor, in a preclinical model of colitis. We will delve into its performance against its downstream metabolite, Aspirin-Triggered Resolvin D1 (AT-RvD1), and another D-series resolvin, Resolvin D2 (RvD2), supported by experimental data. Detailed methodologies and signaling pathways are also presented to facilitate a comprehensive understanding of its therapeutic potential.
Introduction
This compound is a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), produced through the action of aspirin-acetylated cyclooxygenase-2 (COX-2).[1][2][3] It serves as a precursor to the potent anti-inflammatory and pro-resolving lipid mediators, the D-series resolvins.[4][5] Research in various disease models, including inflammatory bowel disease (IBD), has highlighted the therapeutic potential of these molecules in resolving inflammation and promoting tissue healing.[6][7] This guide focuses on the validation of this compound's role in a chemically induced model of colitis, a common experimental paradigm for IBD.
Data Presentation: Comparative Efficacy in DSS-Induced Colitis
The following tables summarize the quantitative data from a study investigating the effects of this compound, AT-RvD1, and RvD2 in a dextran sulfate sodium (DSS)-induced colitis mouse model.[6]
Table 1: Effect on Disease Activity Index (DAI) and Macroscopic Colonic Damage
| Treatment Group | Dose (ng/mouse, i.p.) | Disease Activity Index (DAI) Score | Macroscopic Damage Score |
| Sham | - | 0.2 ± 0.1 | 0.1 ± 0.1 |
| DSS + Vehicle | - | 3.8 ± 0.2 | 3.5 ± 0.3 |
| DSS + this compound | 100 | 1.5 ± 0.3 | 1.4 ± 0.2 |
| DSS + AT-RvD1 | 100 | 0.8 ± 0.2 | 0.7 ± 0.2 |
| DSS + RvD2 | 100 | 1.9 ± 0.4 | 1.8 ± 0.3 |
| *p < 0.05 compared to DSS + Vehicle |
Table 2: Effect on Colonic Myeloperoxidase (MPO) Activity and Cytokine Levels
| Treatment Group | MPO Activity (U/mg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | MIP-2 (pg/mg tissue) |
| Sham | 0.5 ± 0.1 | 50 ± 10 | 40 ± 8 | 30 ± 5 |
| DSS + Vehicle | 4.2 ± 0.5 | 350 ± 40 | 280 ± 30 | 250 ± 25 |
| DSS + this compound | 1.8 ± 0.3 | 150 ± 20 | 120 ± 15 | 110 ± 12 |
| DSS + AT-RvD1 | 1.1 ± 0.2 | 90 ± 15 | 80 ± 10 | 70 ± 8 |
| DSS + RvD2 | 2.1 ± 0.4 | 180 ± 25 | 150 ± 20 | 140 ± 15 |
| *p < 0.05 compared to DSS + Vehicle |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
Induction of Colitis: Mice are administered 3% (w/v) DSS (molecular weight 36,000-50,000) in their drinking water for 7 days.
Treatment Protocol: this compound, AT-RvD1, or RvD2 (100 ng/mouse) or vehicle (saline) is administered intraperitoneally (i.p.) once daily from day 0 to day 7.
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and presence of blood in the stool.
-
Macroscopic Damage Score: Assessed at day 8 after euthanasia, based on the extent of inflammation and ulceration in the colon.
-
Myeloperoxidase (MPO) Activity: Measured in colonic tissue homogenates as an indicator of neutrophil infiltration.
-
Cytokine Measurement: Levels of TNF-α, IL-1β, and MIP-2 in colonic tissue are quantified using ELISA.
Statistical Analysis
Data are presented as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.
Mandatory Visualizations
Signaling Pathway of this compound and Downstream Resolvins
Caption: Biosynthetic pathway of this compound and its conversion to AT-RvD1.
Experimental Workflow for Colitis Model
Caption: Workflow of the DSS-induced colitis experimental model.
Conclusion
The experimental data robustly validates the anti-inflammatory and pro-resolving role of this compound in a murine model of colitis. Systemic administration of this compound significantly ameliorates disease activity, reduces colonic inflammation, and suppresses the production of key pro-inflammatory cytokines.
When compared to its downstream metabolites, AT-RvD1 demonstrates superior potency in this model, suggesting that the conversion of this compound to AT-RvD1 is a critical step for its full therapeutic effect. Nevertheless, this compound on its own shows significant efficacy, highlighting its potential as a therapeutic agent for inflammatory bowel disease. These findings provide a strong rationale for further investigation into the clinical translation of this compound and other specialized pro-resolving mediators for the treatment of IBD.
References
- 1. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Activity of Protectin DX, 17 HDHA and Leukotriene B4 Is Correlated with Interleukin-1β (IL-1β) and Interleukin-1 Receptor Antagonist (IL-1Ra) in the Early Subacute Phase of Stroke [mdpi.com]
- 5. N-3 Polyunsaturated Fatty Acids and the Resolution of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of 17(R)-HDHA and Resolvin D1: A Guide for Researchers
An In-depth Look at Two Key Specialized Pro-Resolving Mediators in Inflammation
In the intricate landscape of inflammation resolution, specialized pro-resolving mediators (SPMs) have emerged as critical players, orchestrating the return to tissue homeostasis. Among these, 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) and Resolvin D1 (RvD1) have garnered significant attention from the scientific community. Both are derived from the omega-3 fatty acid docosahexaenoic acid (DHA) and exhibit potent anti-inflammatory and pro-resolving activities. This guide provides a comparative analysis of this compound and RvD1, presenting experimental data, outlining key methodologies, and visualizing their molecular pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these powerful lipid mediators.
Biosynthesis: A Shared Origin
Both this compound and the D-series resolvins originate from DHA through enzymatic conversions. Specifically, this compound is a precursor to the aspirin-triggered form of Resolvin D1 (AT-RvD1). In the presence of aspirin, acetylated cyclooxygenase-2 (COX-2) converts DHA to this compound.[1] Subsequently, the 5-lipoxygenase (5-LOX) enzyme acts on this compound to produce AT-RvD1. The biosynthesis of the endogenous RvD1 follows a similar path, starting with the conversion of DHA to 17S-HDHA by 15-lipoxygenase (15-LOX), followed by the action of 5-LOX.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 17(R)-HDHA
For Researchers, Scientists, and Drug Development Professionals
The analysis of specialized pro-resolving mediators (SPMs) like 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) is critical for understanding inflammation resolution and developing novel therapeutics. As a key precursor to the resolvin D series, accurate quantification of this compound in biological matrices is paramount. This guide provides a comparative overview of the primary analytical methods used for this purpose, with a focus on their performance characteristics and experimental protocols.
Executive Summary
The quantification of this compound is predominantly achieved through chromatography-mass spectrometry techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most widely adopted method due to its high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative, though it often requires derivatization of the analyte. Immunoassays like ELISA, while high-throughput, are not commonly available for specific lipid mediators like this compound and may be susceptible to cross-reactivity. Chiral chromatography is essential for the specific quantification of the 17(R) enantiomer, separating it from its 17(S) counterpart.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for the analysis of this compound and other specialized pro-resolving mediators. Data for LC-MS/MS is derived from recent validation studies, while data for GC-MS and ELISA is based on the general performance of these techniques for similar small molecules.
| Parameter | LC-MS/MS | GC-MS | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Specificity | Very High (with chiral chromatography) | High (with derivatization) | Moderate to High (potential for cross-reactivity) |
| Sensitivity (LOD/LLOQ) | Very High (pg range)[1][2] | High (pg to ng range) | High (pg/mL to ng/mL range) |
| Linearity | Excellent (r² > 0.98)[1][2] | Good | Good |
| Accuracy | High (typically 85-115%)[1][2] | High | Moderate to High |
| Precision (CV%) | High (<15%)[1][2] | High (<20%) | Moderate (<20-30%) |
| Sample Throughput | Moderate | Moderate | High |
| Derivatization Required | No | Yes | No |
| Cross-Reactivity | Low | Low | Potential for cross-reactivity with similar structures |
| Cost per Sample | High | Moderate | Low to Moderate |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most frequently employed method for the quantification of this compound and other SPMs.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To a biological sample (e.g., plasma, tissue homogenate), add a deuterated internal standard (e.g., this compound-d8) to account for matrix effects and extraction losses.
-
Protein Precipitation & Acidification: Precipitate proteins with a cold organic solvent (e.g., methanol). Acidify the supernatant to a pH of ~3.5 with a weak acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elution: Elute the this compound and other lipids with an appropriate organic solvent (e.g., methyl formate or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. Chiral LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A chiral stationary phase (CSP) column is essential for separating this compound from 17(S)-HDHA.
-
Mobile Phase: A suitable mobile phase, often a gradient of an organic solvent (e.g., acetonitrile/methanol) in water with a modifier (e.g., formic acid or acetic acid).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for SPMs due to the need for derivatization, GC-MS can be a powerful tool.
a. Sample Preparation and Derivatization
-
Extraction: Similar to the SPE protocol for LC-MS/MS.
-
Derivatization: The carboxyl group of this compound must be derivatized to increase its volatility for GC analysis. This is often done by converting it to a pentafluorobenzyl (PFB) ester. The hydroxyl group may also be derivatized to a trimethylsilyl (TMS) ether.
b. GC-MS Analysis
-
Gas Chromatographic Separation:
-
Column: A capillary column with a suitable stationary phase.
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI is often preferred for halogenated derivatives due to its high sensitivity.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized this compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, there are no commercially available ELISA kits specifically for this compound. However, the general principle for a competitive ELISA would be as follows:
-
Coating: A microplate is coated with an antibody specific to this compound.
-
Competition: The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of enzyme-conjugated this compound. The sample and conjugated this compound compete for binding to the coated antibody.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Mandatory Visualization
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for this compound analysis by LC-MS/MS.
References
Stereospecific Effects of 17(R)-HDHA in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stereospecific effects of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) in various cellular assays. As a specialized pro-resolving mediator (SPM) precursor, this compound plays a crucial role in the resolution of inflammation. Understanding its stereospecific activities is paramount for the development of novel therapeutics targeting inflammatory diseases. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the pertinent biological pathways.
Data Presentation: Quantitative Comparison of this compound and Alternatives
While direct comparative studies quantifying the stereospecific effects of this compound versus its 17(S)-epimer are limited in publicly available literature, the following table summarizes the known biological activities of 17-HDHA, often studied as a racemic mixture or as individual epimers in different contexts.
| Assay | Cell Type | Mediator | Concentration/Dosage | Observed Effect | Citation |
| Macrophage Phagocytosis | RAW 264.7 murine macrophages | 17(R/S)-HDHA | 1 µM | Significant increase in phagocytosis of bioparticles. | [1][2] |
| Primary human macrophages | 17-HDHA (unspecified chirality) | Not specified (endogenously increased) | Increased phagocytosis following supplementation with n-3 PUFAs, which elevates 17-HDHA levels. | ||
| Cytokine Inhibition | Human microglial cells | This compound | IC50 ~50 pM | Inhibition of TNF-α-induced cytokine expression. | |
| Diet-induced obese mice adipose tissue | 17-HDHA (unspecified chirality) | Not specified (in vivo treatment) | Reduced gene expression of MCP-1, TNF-α, IL-6, and NF-κB. | [3] | |
| RAW 264.7 murine macrophages | 17(R/S)-HDHA | 1 µM | Decreased gene expression of TNF-α. | [2] | |
| Neutrophil Chemotaxis | Human neutrophils | Dietary omega-3 PUFA supplementation (precursor to 17-HDHA) | Not specified | Decreased chemotactic response to LTB4. | [4] |
Note: The lack of direct head-to-head quantitative comparisons between this compound and 17(S)-HDHA in many assays highlights a significant area for future research.
Experimental Protocols
Macrophage Phagocytosis Assay
This protocol is adapted from methodologies used to assess the effect of lipid mediators on macrophage phagocytic capacity.[1][2]
Objective: To quantify the effect of this compound on the phagocytic activity of macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and 17(S)-HDHA (or other controls)
-
Fluorescently labeled bioparticles (e.g., zymosan or latex beads)
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound, 17(S)-HDHA, or vehicle control (e.g., ethanol). Incubate for 1-2 hours.
-
Phagocytosis Induction: Add fluorescently labeled bioparticles to each well at a particle-to-cell ratio of 10:1.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove non-ingested particles.
-
Quantification:
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
Flow Cytometry: Detach the cells and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity per cell.
-
Inhibition of LPS-Induced Cytokine Production
This protocol outlines a method to determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages.[3][5][6]
Objective: To measure the dose-dependent inhibition of LPS-induced TNF-α production by this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and 17(S)-HDHA
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kit for TNF-α
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound, 17(S)-HDHA, or vehicle control for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound and its Conversion to Aspirin-Triggered Resolvins
This compound is a key intermediate in the biosynthesis of aspirin-triggered D-series resolvins (AT-RvDs). This pathway is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which alters its enzymatic activity to produce 17(R)-HpDHA from docosahexaenoic acid (DHA). This intermediate is then rapidly converted to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Dietary omega-3 polyunsaturated fatty acids inhibit phosphoinositide formation and chemotaxis in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Pro-Resolving Power of 17(R)-HDHA: A Comparative Analysis Against Conventional Anti-Inflammatory Drugs
For Immediate Release
In the landscape of inflammatory disease therapeutics, a paradigm shift is underway, moving from solely suppressing inflammation to actively promoting its resolution. At the forefront of this evolution is 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA), a specialized pro-resolving mediator (SPM) precursor. This guide offers a comprehensive comparison of the efficacy of this compound and its derivatives, such as Resolvin D1 (RvD1), with conventional anti-inflammatory drugs, including corticosteroids like dexamethasone and non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of experimental data, detailed methodologies, and mechanistic insights.
Executive Summary
This compound and its downstream resolvins represent a novel class of endogenous lipid mediators that orchestrate the resolution of inflammation. Unlike conventional anti-inflammatory drugs that primarily function by inhibiting pro-inflammatory pathways, this compound and its derivatives actively engage in "pro-resolution" activities. These activities include halting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages, and counter-regulating the production of pro-inflammatory mediators.
Experimental evidence suggests that this compound and resolvins can achieve potent anti-inflammatory effects at much lower concentrations than traditional drugs, potentially offering a more favorable safety profile. While corticosteroids and NSAIDs are mainstays in treating a plethora of inflammatory conditions, their mechanisms can lead to side effects such as immunosuppression, gastrointestinal issues, and cardiovascular risks. The targeted, pro-resolving actions of this compound and its metabolites suggest a therapeutic strategy that not only controls inflammation but also promotes tissue healing and a return to homeostasis.
Quantitative Efficacy Comparison
The following tables summarize quantitative data from preclinical studies, comparing the anti-inflammatory efficacy of this compound/Resolvins with dexamethasone and ibuprofen in various models of inflammation.
Table 1: In Vivo Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Edema | Citation |
| Resolvin E1 | 100 ng/mouse | Intraperitoneal | 4 hours | 50-60% | [1] |
| Indomethacin (NSAID) | 5 mg/kg | Intraperitoneal | 5 hours | Significant inhibition | [2] |
| Ibuprofen (NSAID) | 8.75 mg/kg | Oral | 1 hour | Significant inhibition | [3] |
| Dexamethasone | 10 mg/mouse | Local | Not Specified | 60% inhibition of leukocyte recruitment | [1] |
Note: Data for Resolvin E1 is used as a proxy to illustrate the high potency of resolvins. Direct comparative studies with this compound and ibuprofen in this model under identical conditions were not available in the reviewed literature. The presented data is compiled from individual studies and should be interpreted with caution.
Table 2: In Vitro and In Vivo Effects on Inflammatory Markers
| Compound | Model | Key Findings | Citation |
| This compound | Obesity-associated inflammation in mice | Reduced adipose tissue expression of inflammatory cytokines (MCP-1, TNF-α, IL-6), increased adiponectin expression, and improved glucose tolerance. | |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | Sjögren's syndrome-like mouse model | Downregulated SS-associated inflammatory genes and reduced apoptosis. | |
| Dexamethasone | Sjögren's syndrome-like mouse model | Partially prevented lymphocytic infiltration, downregulated SS-associated inflammatory genes, and reduced apoptosis. | |
| Ibuprofen | Human resistance exercise | Blocked exercise-induced increases in COX-1 and COX-2-derived prostanoids but also diminished the pro-resolving lipid mediator response. |
Experimental Protocols
A standardized in vivo model crucial for the direct comparison of anti-inflammatory agents is the carrageenan-induced paw edema assay in rats, a widely accepted model for evaluating acute inflammation.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess and compare the acute anti-inflammatory activity of a test compound against a reference NSAID.
Animals: Male Wistar rats (150-200g).
Materials:
-
1% (w/v) carrageenan solution in sterile saline.
-
Test compound (e.g., this compound) solution.
-
Reference drug (e.g., Ibuprofen) suspension.
-
Vehicle control (e.g., saline or appropriate solvent).
-
Plethysmometer or digital calipers.
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into control and treatment groups.
-
Drug Administration: Administer the test compound, reference drug, or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[1][2]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory actions of this compound/resolvins, corticosteroids, and NSAIDs are mediated through distinct signaling pathways.
This compound and Resolvins: Pro-Resolution Signaling
This compound is a precursor to D-series resolvins, which exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[4][5] This interaction triggers downstream signaling cascades that actively promote the resolution of inflammation.
Conventional Anti-Inflammatory Drugs: Suppressive Mechanisms
Corticosteroids (e.g., Dexamethasone): These drugs exert their effects through both genomic and non-genomic pathways. The genomic pathway involves the binding of the glucocorticoid receptor (GR) to DNA, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. Non-genomic effects are more rapid and involve membrane-bound GRs and modulation of intracellular signaling cascades.
NSAIDs (e.g., Ibuprofen): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Conclusion
This compound and its resolvin derivatives represent a promising frontier in anti-inflammatory therapy. Their unique pro-resolving mechanism of action offers a distinct advantage over the purely suppressive effects of conventional drugs like dexamethasone and ibuprofen. The preclinical data highlight their high potency and potential for a better safety profile. While further clinical research is essential to fully realize their therapeutic potential in human diseases, the comparative evidence strongly supports the continued investigation of this compound and other SPMs as next-generation anti-inflammatory and pro-resolving therapeutics.
References
- 1. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validating the Downstream Targets of 17(R)-HDHA Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling and downstream effects of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA), a specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA). We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the signaling pathways and workflows to aid in the research and development of novel anti-inflammatory and pro-resolving therapeutics.
While direct comparative studies validating the downstream targets of this compound against a wide range of alternatives are limited, this guide synthesizes available data from multiple studies. It is important to note that variations in experimental models and conditions can influence outcomes. The data presented herein should be interpreted within the context of the specific experimental setups described.
Overview of this compound Signaling
This compound is a key intermediate in the biosynthesis of D-series resolvins and protectins, potent lipid mediators that actively orchestrate the resolution of inflammation.[1][2] Its biological activities are often attributed to its conversion to these downstream products. However, this compound itself exhibits intrinsic bioactivity. The primary validated downstream signaling pathway influenced by this compound is the NF-κB pathway, a central regulator of inflammation. Additionally, emerging evidence suggests a role for the peroxisome proliferator-activated receptors (PPARs) in mediating some of the effects of this compound's metabolites.
NF-κB Signaling Pathway
This compound has been shown to suppress the activation of NF-κB, a transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[1] The key mechanism identified is the upregulation of IκBα, an endogenous inhibitor of NF-κB. By increasing IκBα levels, this compound prevents the translocation of NF-κB to the nucleus, thereby attenuating the inflammatory response.
Figure 1: this compound inhibits the NF-κB signaling pathway by upregulating its inhibitor, IκBα.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
While direct activation of PPARs by this compound is not firmly established, its oxidized metabolite, 17-oxoDHA, has been identified as a dual agonist for PPARγ and PPARα. Activation of these nuclear receptors can lead to the transcriptional regulation of genes involved in inflammation and metabolism, contributing to the overall anti-inflammatory effect.
Figure 2: The this compound metabolite, 17-oxoDHA, activates PPARγ and PPARα signaling.
Comparative Performance Data
The following tables summarize quantitative data from studies investigating the effects of this compound and its downstream metabolites on key inflammatory markers.
Table 1: Comparative Efficacy of this compound, AT-RvD1, and RvD2 in a Murine Colitis Model[1][3]
| Treatment (1 µ g/mouse , i.p.) | Disease Activity Index (DAI) | Colon Weight (mg) | MPO Activity (U/g tissue) |
| Vehicle (Control) | 3.5 ± 0.2 | 120 ± 5 | 8.2 ± 0.7 |
| This compound | 1.8 ± 0.3 | 85 ± 4 | 4.5 ± 0.5 |
| AT-RvD1 | 1.2 ± 0.2 | 70 ± 3 | 3.1 ± 0.4 |
| RvD2 | 2.1 ± 0.4 | 95 ± 6 | 5.8 ± 0.6* |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Adhesion Molecule mRNA Expression in Colonic Tissue[1]
| Gene | Vehicle (Relative Expression) | This compound (Relative Expression) | % Reduction |
| TNF-α | 1.0 | 0.45 ± 0.08 | 55% |
| IL-1β | 1.0 | 0.52 ± 0.09 | 48% |
| VCAM-1 | 1.0 | 0.61 ± 0.11 | 39% |
| ICAM-1 | 1.0 | 0.58 ± 0.10 | 42% |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols for Target Validation
Detailed methodologies for key experiments cited in the validation of this compound's downstream targets are provided below.
Western Blot for IκBα
This protocol is used to determine the protein levels of IκBα in cell or tissue lysates.
Figure 3: Workflow for Western Blot analysis of IκBα protein levels.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IκBα (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for Inflammatory Cytokines
This protocol is used to measure the mRNA expression levels of inflammatory cytokines.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (A260/280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) primers.
-
qPCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for target cytokines (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Thermal Cycling Conditions: A typical protocol includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with this compound or other compounds for a specified duration.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) for NF-κB
This protocol is used to determine the binding of NF-κB to the promoter regions of its target genes.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the p65 subunit of NF-κB overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Quantify the amount of precipitated DNA corresponding to the promoter region of a target gene (e.g., TNF-α) using qPCR. Results are typically expressed as a percentage of the input chromatin.
References
- 1. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Activity of Protectin DX, 17 HDHA and Leukotriene B4 Is Correlated with Interleukin-1β (IL-1β) and Interleukin-1 Receptor Antagonist (IL-1Ra) in the Early Subacute Phase of Stroke | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Differential Effects of 17(R)-HDHA on Immune Cell Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA), a key precursor to D-series resolvins, across various immune cell subtypes. This compound is an endogenous specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA), primarily through the action of aspirin-acetylated COX-2 or lipoxygenases (LOX). It plays a pivotal role in the resolution phase of inflammation, actively orchestrating a return to tissue homeostasis. This document summarizes key experimental findings, presents detailed methodologies, and visualizes critical pathways to facilitate further research and drug development.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the documented effects of this compound and its direct derivatives on key immune cells.
Table 1: Effects on Myeloid Cells (Macrophages, Neutrophils, Dendritic Cells)
| Immune Cell Subtype | Key Effect | Quantitative Findings | Experimental Model |
| Macrophages | Promotes Pro-Resolving Phenotype (M2 Polarization) | - Decreased gene expression of M1 markers (TNF-α, iNOS). - Increased gene expression of M2 markers (Scavenger Receptor Type A, IL-1 receptor antagonist).[1] - Reduced M1/M2 macrophage ratio in adipose tissue.[2] | Murine RAW 264.7 macrophages; In vivo (obese mice)[1][2] |
| Enhances Phagocytosis | - Significantly increased uptake of bioparticles (p < 0.05).[1][3] | Murine RAW 264.7 macrophages[1][3] | |
| Reduces Pro-inflammatory Cytokine Production | - Decreased TNF-α, IL-6, and MCP-1 gene expression in adipose tissue.[2][4] - Reduced TNF-α release from murine macrophages.[5] | In vivo (obese mice); Murine macrophages[2][4][5] | |
| Neutrophils (PMN) | Inhibits Pro-inflammatory Mediator Production | - Reduces Leukotriene B4 (LTB4) production.[3] | Isolated murine and human neutrophils[3] |
| Reduces Infiltration | - Systemic administration of this compound (in nanogram ranges) mitigates PMN infiltration in experimental colitis.[3][6] | In vivo (murine DSS-induced colitis)[3][6] | |
| Dendritic Cells (DCs) | Inhibits Maturation & Pro-inflammatory Function (via precursor DHA) | - DHA pretreatment prevented LPS-induced DC maturation, maintaining low expression of costimulatory molecules. - Lack of proinflammatory cytokine production (IL-12p70, IL-6, IL-23).[7][8] | Bone marrow-derived dendritic cells (BMDCs)[7][8] |
Table 2: Effects on Lymphoid Cells (B and T Cells)
| Immune Cell Subtype | Key Effect | Quantitative Findings | Experimental Model |
| B Lymphocytes | Enhances Humoral Immunity (Adjuvant-like Effect) | - Increased antigen-specific IgM and IgG antibody titers.[9] - Increased number of HA-specific antibody-secreting cells in bone marrow.[9] | In vivo (mouse immunization model); In vitro (purified B cells)[9] |
| Promotes B Cell Differentiation & Activation | - Upregulated expression of co-stimulatory molecules CD80 and CD86 on B cells.[9] - Promoted human B cell differentiation towards an antibody-secreting phenotype.[9] | In vitro (purified mouse and human B cells)[9] | |
| Modulates Cytokine Environment | - Increased production of anti-inflammatory IL-10. - No effect on TNF-α or IL-6 levels from B cells.[9] | In vitro (purified B cells)[9] | |
| T Lymphocytes | Suppresses Th1/Th17 Differentiation (via precursor DHA) | - DHA-treated DCs were poor stimulators of antigen-specific Th1/Th17 differentiation.[7][8] - Reduced numbers of IFNγ- and IL-17-producing CD4+ T cells in spleen and CNS in an EAE model.[7] | In vivo (EAE mouse model); DC-T cell co-cultures[7][8] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through several mechanisms. It serves as the direct precursor for potent pro-resolving mediators, including aspirin-triggered resolvin D1 (AT-RvD1) and other D-series resolvins. These downstream molecules then act on specific G-protein coupled receptors (GPCRs). Additionally, this compound itself can modulate intracellular signaling cascades.
-
Biosynthesis of D-Series Resolvins: this compound is an intermediate in the biosynthesis of D-series resolvins. This pathway is critical for its pro-resolving functions.
-
Receptor-Mediated Signaling: The downstream product of this compound, Resolvin D1 (RvD1), signals through the GPCRs GPR32 and ALX/FPR2 on phagocytes.[10][11][12] This engagement triggers intracellular signaling that promotes resolution, including enhancing phagocytosis and reducing inflammatory cytokine secretion.[11]
-
Inhibition of NF-κB Pathway: this compound treatment can suppress the pro-inflammatory NF-κB signaling pathway. It has been shown to increase the protein level of IκBα, the major inhibitor of NF-κB, in adipose tissue, thereby reducing the expression of NF-κB target genes like MCP-1, TNF-α, and IL-6.[2][4]
-
PPAR-γ Activation: this compound has been shown to activate the nuclear receptor PPAR-gamma (Peroxisome Proliferator-Activated Receptor gamma) in a concentration-dependent manner, which contributes to its anti-inflammatory effects.[5]
Mandatory Visualizations
Experimental Protocols
Macrophage Polarization and Phagocytosis Assay
This protocol is based on methodologies used to assess the effect of 17-HDHA on macrophage function.[1]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded and allowed to adhere. Subsequently, they are treated with 17(R/S)-HDHA (e.g., at concentrations ranging from 100 nM to 1 µM) or vehicle control (e.g., NaCl or ethanol) for a specified period (e.g., 24 hours).
-
Phagocytosis Assay:
-
Following treatment, fluorescently labeled bioparticles (e.g., zymosan or E. coli particles) are added to the culture medium.
-
Cells are incubated for 1-2 hours to allow for phagocytosis.
-
External fluorescence is quenched using a quenching agent like trypan blue.
-
Cells are washed, lysed, and the intracellular fluorescence is measured using a plate reader. Increased fluorescence indicates enhanced phagocytosis.
-
-
Gene Expression Analysis (M1/M2 Polarization):
-
After treatment with 17-HDHA, total RNA is extracted from the macrophages using a suitable reagent (e.g., TRIzol).
-
cDNA is synthesized from the RNA via reverse transcription.
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers for M1 markers (e.g., Tnf, Nos2) and M2 markers (e.g., Mrc1 (CD206), Arg1, Sr-a).
-
Gene expression is normalized to a housekeeping gene (e.g., Gapdh), and the relative fold change compared to the vehicle control is calculated.
-
In Vivo Murine Colitis Model
This protocol is used to assess the anti-inflammatory and pro-resolving effects of 17-HDHA in vivo.[1][3][6]
-
Induction of Colitis: Colitis is induced in mice (e.g., C57BL/6) by administering dextran sodium sulfate (DSS) (e.g., 2-3% w/v) in their drinking water for 5-7 days.
-
Treatment: Mice receive daily intraperitoneal injections of this compound (e.g., 10-100 ng/mouse) or a vehicle control (e.g., saline) throughout the DSS administration period.
-
Monitoring and Endpoint Analysis:
-
Clinical Score: Mice are monitored daily for body weight loss, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
Histological Analysis: At the end of the experiment, colons are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epithelial damage and immune cell infiltration.
-
Myeloperoxidase (MPO) Assay: Colon tissue is homogenized to measure MPO activity, a marker for neutrophil infiltration.
-
Cytokine Analysis: Colon tissue can be cultured ex vivo or homogenized to measure cytokine levels (e.g., TNF-α, IL-1β) via ELISA or qRT-PCR.
-
B Lymphocyte Activation and Antibody Production Assay
This protocol is adapted from studies evaluating the adjuvant properties of 17-HDHA.[9]
-
B Cell Isolation: CD19+ B cells are isolated from the spleens of naïve mice using magnetic-activated cell sorting (MACS).
-
Cell Culture and Treatment:
-
Purified B cells are cultured in RPMI-1640 medium.
-
Cells are pre-treated with 17-HDHA (e.g., 10 nM, 100 nM) or vehicle control for 30 minutes.
-
B cells are then activated with a combination of CpG oligodeoxynucleotides (a TLR9 agonist) and anti-IgM antibodies.
-
17-HDHA or vehicle treatments are repeated daily for up to 6 days.
-
-
Antibody Measurement: Culture supernatants are collected at various time points (e.g., day 3, day 6), and the concentrations of IgM and IgG are quantified by ELISA.
-
Flow Cytometry Analysis: On day 6, cells are harvested and stained with fluorescently labeled antibodies against surface markers such as CD80, CD86, and MHC class II to assess B cell activation status. The mean fluorescence intensity (MFI) is analyzed by flow cytometry.
References
- 1. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolution Phase Lipid Mediators of Inflammation: Agonists of Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOCOSAHEXAENOIC ACID PREVENTS DENDRITIC CELL MATURATION, INHIBITS ANTIGEN-SPECIFIC Th1/Th17 DIFFERENTIATION AND SUPPRESSES EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid prevents dendritic cell maturation, inhibits antigen-specific Th1/Th17 differentiation and suppresses experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 17(R)-HDHA: A Guide for Laboratory Professionals
This document provides essential safety, handling, and disposal information for 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(R)-HDHA). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
Immediate Safety and Handling
This compound is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] It is most commonly supplied as a solution in ethanol.[1][2] The primary hazard is associated with the solvent. The ethanol solution is a flammable liquid and can cause serious eye irritation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles approved under appropriate government standards.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Body Protection: Wear a lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[3]
Handling and Storage:
-
Store containers in a well-ventilated place, tightly closed, and keep cool.[4]
-
The recommended storage temperature is typically -20°C or -80°C to ensure stability.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
Quantitative Safety and Chemical Data
The following table summarizes key quantitative data for this compound and its common solvent, ethanol.
| Property | Value | Source(s) |
| This compound | ||
| CAS Number | 155976-53-7 | [1] |
| Molecular Formula | C₂₂H₃₂O₃ | [1] |
| Molecular Weight | 344.5 g/mol | [1] |
| Appearance | Typically supplied as a solution in ethanol | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| Ethanol Solution | ||
| Hazard Statement | H225: Highly flammable liquid and vapor | [3] |
| Hazard Statement | H319: Causes serious eye irritation | [3] |
| Signal Word | Danger | [3] |
| Flash Point | 13.0 °C (55.4 °F) - closed cup | [3] |
| Storage Class Code | 3 - Flammable liquids | [3] |
Step-by-Step Disposal Procedures
Disposal of this compound waste must comply with all local, regional, and national regulations.[4] The primary consideration is the flammability of the ethanol solvent. Never dispose of this waste down the drain.[7]
Step 1: Segregate Waste Streams
Proper segregation is critical. At the point of generation, separate waste into three categories:
-
Concentrated Liquid Waste: Unused or expired stock solutions of this compound in ethanol.
-
Aqueous Liquid Waste: Diluted waste from experiments, such as treated cell culture media.
-
Contaminated Solid Waste: Pipette tips, centrifuge tubes, gloves, and other disposable items that have come into contact with this compound.
Step 2: Collect and Store Waste
-
Containers: Use only approved, chemically compatible hazardous waste containers. For flammable liquids, this is typically a high-density polyethylene (HDPE) or metal container.[8] The container must have a secure, tight-fitting lid.[8]
-
Labeling: Label the waste container immediately with a "Hazardous Waste" label.[9] The label must include:
-
The words "Hazardous Waste".[9]
-
Full chemical names of all components (e.g., "Ethanol," "this compound," "Water," "DMEM"). Do not use abbreviations.[9]
-
The approximate percentage of each component.
-
The associated hazards (e.g., "Flammable," "Toxic").[9]
-
The accumulation start date (the date the first drop of waste is added).
-
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9] The SAA should be a fume hood or a designated cabinet approved for flammable liquid storage. Ensure secondary containment (e.g., a plastic bin) is used to capture any potential leaks.[8]
-
Incompatibles: Do not mix flammable liquid waste with incompatible waste streams like acids or oxidizers.[9]
Step 3: Disposal Protocol for Each Waste Stream
A. Concentrated Liquid Waste (Stock Solutions):
-
Carefully pour the this compound in ethanol solution into a designated flammable liquid waste container.
-
Ensure the container is properly labeled as described above.
-
Keep the container closed at all times, except when adding waste.
-
Store in the SAA until pickup by your institution's Environmental Health & Safety (EHS) department.
B. Aqueous Liquid Waste (from Cell Culture):
-
Collect all cell culture media, buffers, and rinse solutions containing this compound.
-
Pour this aqueous waste into a separate, dedicated hazardous waste container. Even though diluted, the presence of ethanol and the biologically active compound requires it to be treated as hazardous waste.
-
Label the container with all components (e.g., "Water (~90%)", "DMEM (~9%)", "Ethanol (~1%)", "this compound (<0.1%)") and the "Flammable" and "Toxic" hazards.
-
Store in the SAA for EHS pickup.
C. Contaminated Solid Waste:
-
Collect all contaminated items (pipette tips, tubes, flasks, gloves, etc.) in a dedicated, puncture-proof container lined with a durable plastic bag.[10]
-
Label the container or bag as "Hazardous Waste" with the name of the chemical contaminant ("this compound").
-
When full, seal the bag and place it in the appropriate solid hazardous waste collection bin for your laboratory.
-
Chemically contaminated sharps (needles, blades) must be placed in a designated, puncture-proof sharps container labeled for chemical waste.[10]
Step 4: Arrange for Final Disposal
Contact your institution's EHS or Research Safety office to schedule a pickup for your full waste containers.[7] Do not transport hazardous waste yourself.[7] Final disposal must be conducted at an approved waste disposal plant.[4]
Representative Experimental Protocol: In Vitro Macrophage Treatment
This protocol describes a common experiment where this compound waste is generated.
Objective: To assess the effect of this compound on cytokine expression in lipopolysaccharide (LPS)-stimulated murine macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 12-well plate until 80% confluent.
-
Preparation of this compound: Prepare a 1 µM working solution of this compound by diluting the ethanol stock solution in sterile phosphate-buffered saline (PBS). Waste Generated: Contaminated pipette tips.
-
Cell Treatment:
-
Pre-treat the macrophages with the 1 µM this compound solution or a vehicle control (containing the same final concentration of ethanol) for 1 hour. Waste Generated: Contaminated pipette tips.
-
Stimulate the cells with 100 ng/mL LPS for 6 hours to induce an inflammatory response.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., by ELISA). Waste Generated: Aqueous liquid waste (supernatant containing this compound, LPS, and secreted cytokines).
-
Wash the cells with PBS. Waste Generated: Aqueous liquid waste (PBS wash).
-
Lyse the cells to extract RNA for gene expression analysis (e.g., by RT-qPCR). Waste Generated: Contaminated plastic plate.
-
-
Waste Management: All waste generated during this protocol, including used tips, tubes, and culture supernatant, must be disposed of following the procedures outlined in Section 3.
Visualization of the this compound Biosynthetic Pathway
This compound is a key intermediate in the "aspirin-triggered" pathway for the biosynthesis of specialized pro-resolving mediators. Aspirin acetylates the enzyme cyclooxygenase-2 (COX-2), altering its activity to convert DHA into this compound, which is then further metabolized by other enzymes into D-series resolvins (AT-RvDs).[11][12]
Caption: Aspirin-triggered biosynthesis of this compound and D-series resolvins from DHA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thomassci.com [thomassci.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. vumc.org [vumc.org]
- 8. nswai.org [nswai.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. researchgate.net [researchgate.net]
Essential Safety and Operational Guidance for Handling 17(R)-HDHA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 17(R)-HDHA (17(R)-hydroxy-docosahexaenoic acid). The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound in a research setting are related to the solvent it is typically dissolved in, most commonly ethanol, and the unknown toxicological properties of the compound itself. Ethanol is a flammable liquid, and its vapors can form explosive mixtures with air. Therefore, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
A minimum level of PPE is required for handling this compound, with additional protection necessary based on the specific procedures and potential for exposure. This includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1]
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[1][2] | Protects eyes from splashes of the chemical solution.[1][2] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[1] For extended contact, consider double-gloving or wearing Silver Shield gloves underneath.[1] | Prevents skin contact with the chemical and the solvent.[3] Nitrile gloves offer protection against incidental exposure, but should be changed immediately upon contamination.[1] |
| Body Protection | A fully buttoned laboratory coat is required.[2][4] For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[4] | Protects skin and clothing from splashes and spills.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2][5] | Prevents the inhalation of aerosols or vapors from the solvent.[2] Respiratory protection is generally not required if work is performed within a fume hood. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure that a chemical fume hood is available and functioning correctly.[2][5] Have all necessary PPE readily accessible and inspect it for any damage.
-
Acclimatization: Allow the vial containing the this compound solution to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.
-
Aliquoting: Perform all dilutions and aliquoting of the this compound solution within the chemical fume hood to minimize exposure to vapors.
-
Spill Management: In the event of a small spill, use an appropriate absorbent material, such as chemical absorbent pads or vermiculite, to contain it.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Storage: this compound is typically stored at -20°C for long-term stability.[6] It should be stored in a tightly sealed container in a dry and well-ventilated area, away from heat, sparks, and open flames due to the flammability of the ethanol solvent.[5]
Disposal Plan:
All materials that come into contact with this compound should be treated as hazardous chemical waste. This includes unused stock solutions, contaminated solvents, pipette tips, and empty vials.
-
Waste Segregation: Segregate waste contaminated with this compound from other laboratory waste streams.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.[5]
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips and vials, in a designated solid hazardous waste container.[5]
-
Institutional Guidelines: Adhere to all local and institutional regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Logical Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
